2-Methoxyethyl methanesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxyethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c1-7-3-4-8-9(2,5)6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKAHDGFNHDQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
175172-61-9 | |
| Record name | Polyethylene glycol methyl ether mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175172-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90167737 | |
| Record name | Ethanol, 2-methoxy-, methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16427-44-4, 175172-61-9 | |
| Record name | Ethanol, 2-methoxy-, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16427-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-methoxy-, methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016427444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-methoxy-, methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanol, 2-methoxy-, 1-methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polyethylene glycol monomethyl ether mesylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Methoxyethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl methanesulfonate, a member of the methanesulfonate ester class of organic compounds, is a subject of interest in chemical and biological research due to its potential as an alkylating agent. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its presumed biological activity based on its structural class.
Chemical and Physical Properties
This compound is a colorless to light yellow or light orange clear liquid at room temperature. Key physical and chemical data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀O₄S | [1] |
| Molecular Weight | 154.18 g/mol | [1] |
| CAS Number | 16427-44-4 | [1] |
| Appearance | Colorless to Light yellow to Light orange clear liquid | |
| Boiling Point | 126 °C at 12 mmHg | |
| Density (Specific Gravity) | 1.25 (20/20 °C) | |
| Refractive Index | 1.43 | |
| Purity | >97.0% (GC) |
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of 2-methoxyethanol with methanesulfonyl chloride in the presence of a base.
Experimental Protocol: Synthesis
Materials:
-
2-Methoxyethanol
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
1.0 N Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a cooled (0 °C) solution of 2-methoxyethanol in anhydrous dichloromethane in a round-bottom flask, slowly and dropwise add methanesulfonyl chloride and triethylamine.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature while stirring continuously for one hour.
-
Upon completion of the reaction, wash the mixture sequentially with 1.0 N NaOH solution and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as an oil.
Caption: Synthesis workflow for this compound.
Experimental Protocols for Property Determination
Boiling Point Determination (Distillation Method)
Apparatus:
-
Simple distillation apparatus (distilling flask, condenser, receiving flask)
-
Heating mantle or sand bath
-
Thermometer
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the simple distillation apparatus, ensuring all joints are secure.
-
Place at least 5 mL of this compound and a few boiling chips into the distilling flask.
-
Heat the flask gently to bring the liquid to a boil.
-
Position the thermometer bulb just below the side arm of the distilling flask to accurately measure the temperature of the vapor.
-
Record the temperature at which a steady distillation rate is achieved. This temperature is the boiling point.
-
Record the atmospheric pressure.
Density Measurement
Apparatus:
-
Pycnometer or specific gravity bottle
-
Analytical balance
-
Water bath
Procedure:
-
Clean and dry the pycnometer and weigh it accurately.
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Adjust the water level to the mark, dry the outside of the pycnometer, and weigh it.
-
Empty and dry the pycnometer, then fill it with this compound.
-
Repeat the thermal equilibration, volume adjustment, and weighing steps.
-
Calculate the density using the masses of the water and the sample and the known density of water at the measurement temperature.
Refractive Index Measurement
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
Procedure:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
-
Ensure the prism surfaces are clean and dry.
-
Apply a few drops of this compound to the prism.
-
Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the water bath.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
Spectral Data and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum: A ¹H NMR spectrum of this compound would be expected to show the following signals:
-
A singlet for the methyl protons of the methanesulfonyl group.
-
A singlet for the methyl protons of the methoxy group.
-
A triplet for the methylene protons adjacent to the methoxy group.
-
A triplet for the methylene protons adjacent to the sulfonate ester oxygen.
¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule. The chemical shifts would be influenced by the electronegativity of the attached oxygen and sulfur atoms.
Experimental Protocol for NMR Spectroscopy:
-
Prepare a sample by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:
-
C-H stretching vibrations of the methyl and methylene groups.
-
Asymmetric and symmetric S=O stretching vibrations of the sulfonate group.
-
S-O-C stretching vibrations.
-
C-O-C stretching of the ether linkage.
Experimental Protocol for FT-IR Spectroscopy:
-
Obtain a background spectrum of the clean ATR crystal or salt plates (for a neat liquid sample).
-
Apply a small drop of this compound to the ATR crystal or between the salt plates.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Process the spectrum to obtain the transmittance or absorbance plot.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.
Experimental Protocol for Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).
-
Ionize the sample using an appropriate technique (e.g., electron ionization - EI).
-
Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detect the ions to generate a mass spectrum.
-
Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, its chemical structure as a methanesulfonate ester strongly suggests it functions as a DNA alkylating agent.[2] Alkylating agents are a class of compounds that can transfer an alkyl group to nucleophilic sites on biological macromolecules, most notably DNA.[3][4] This action can lead to genotoxicity and cytotoxicity.
The primary mechanism of action for such compounds involves the alkylation of DNA bases, particularly at the N7 position of guanine and the N3 position of adenine.[5][6] This can result in base mispairing during DNA replication, leading to mutations. Furthermore, bifunctional alkylating agents can form cross-links within or between DNA strands, which can physically block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[3][4][7]
Cellular responses to DNA alkylation involve the activation of complex DNA damage response (DDR) pathways. These pathways aim to repair the damaged DNA and maintain genomic integrity. Key pathways involved include:
-
Base Excision Repair (BER): This pathway is primarily responsible for repairing single-base lesions, such as those caused by monofunctional alkylating agents.[8]
-
Nucleotide Excision Repair (NER): NER can also play a role in removing bulky DNA adducts.[8]
-
Mismatch Repair (MMR): This system recognizes and attempts to correct mispaired bases that can arise from replication over an alkylated template.[8]
-
Double-Strand Break (DSB) Repair: If replication forks collapse due to extensive damage, highly toxic double-strand breaks can occur, which are repaired by pathways such as homologous recombination (HR) and non-homologous end joining (NHEJ).[8]
The activation of these repair pathways is often coupled with cell cycle checkpoints, which halt cell cycle progression to allow time for repair. If the DNA damage is too severe to be repaired, the cell may be directed towards apoptosis.
Caption: General signaling pathway of DNA damage and repair induced by alkylating agents.
Safety and Handling
This compound should be handled with caution in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid contact with skin, eyes, and clothing. Store in a cool, dark place away from incompatible materials such as oxidizing agents.
Conclusion
This technical guide provides a detailed overview of the chemical properties, synthesis, and characterization of this compound. While direct biological data is limited, its classification as a methanesulfonate ester strongly suggests it possesses DNA alkylating capabilities, a characteristic with significant implications for its potential applications and toxicological profile. The provided experimental protocols offer a foundation for researchers working with this compound, and the outlined biological pathways provide a framework for understanding its likely mechanism of action. Further research is warranted to fully elucidate the specific biological effects and potential therapeutic or toxicological relevance of this compound.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]
- 4. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methoxyethyl Methanesulfonate
CAS Number: 16427-44-4
This technical guide provides a comprehensive overview of 2-Methoxyethyl methanesulfonate, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and predicted biological activities.
Chemical and Physical Properties
This compound, also known as methanesulfonic acid 2-methoxyethyl ester, is an organic compound featuring both an ether and a sulfonate functional group.[1] It is typically a colorless to pale yellow liquid.[1] The presence of the methanesulfonate group makes it an excellent leaving group in nucleophilic substitution reactions, while the methoxy group influences its reactivity and solubility.[1] It is soluble in water and various organic solvents.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16427-44-4 | [1][2][3][4] |
| Molecular Formula | C₄H₁₀O₄S | [1][3][4][5] |
| Molecular Weight | 154.18 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |
| Boiling Point | 126 °C / 12 mmHg | [2][3] |
| Density | 1.25 g/cm³ | [2][3] |
| Refractive Index | 1.425 - 1.434 | [2][3] |
| Storage Temperature | Room Temperature (Recommended <15°C in a cool, dark place) or Refrigerator | [3] |
| Purity | >95%, >97% (GC) | [2] |
| SMILES | O(S(C)(=O)=O)CCOC | [1][5] |
| InChI Key | BCKAHDGFNHDQST-UHFFFAOYSA-N | [1] |
Safety and Hazard Information
This compound is classified as hazardous. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[3][6] Appropriate personal protective equipment should be used when handling this chemical.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [3] | |
| Signal Word | Warning | [3] | |
| Hazard Statements | H302 | Harmful if swallowed | [3][6] |
| H315 | Causes skin irritation | [6] | |
| H319 | Causes serious eye irritation | [6] | |
| H332 | Harmful if inhaled | [3] | |
| H335 | May cause respiratory irritation | [6] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [3] |
Applications in Organic Synthesis
This compound serves as a key reagent in various synthetic applications due to its reactive nature.
-
Alkylation Agent: The methanesulfonate moiety is an excellent leaving group, making the compound a proficient alkylating agent for introducing the 2-methoxyethyl group onto various nucleophiles in substitution reactions.[1]
-
Polymer Chemistry: It is utilized in the ring-opening polymerization of lactide.[3]
-
Pharmaceutical Synthesis: The compound is used in the synthesis of acetylcholine receptor ligands.[3] For instance, it has been used to synthesize intermediates like 2-methoxy-4-(2-methoxyethoxy)-1-nitrobenzene, a precursor for more complex molecules.[3]
-
General Materials: It finds use as an epoxy resin active diluent, a stabilizer for chlorinated compounds, and in fabric finishing agents, coatings, and adhesives.[7]
Experimental Protocols
A common method for synthesizing this compound involves the reaction of 2-methoxyethanol with methanesulfonyl chloride in the presence of a base like triethylamine.[3]
Experimental Details:
-
Reactants: 2-methoxyethanol (0.8 mL), methanesulfonyl chloride (1.3 mL), triethylamine (2 mL).[3]
-
Solvent: Dichloromethane (50 mL).[3]
-
Procedure:
-
A solution of 2-methoxyethanol in dichloromethane is cooled to 0°C in an ice bath.[3]
-
Methanesulfonyl chloride and triethylamine are added slowly and dropwise to the cooled solution.[3]
-
After 5 minutes, the ice bath is removed, and the reaction mixture is warmed to room temperature and stirred for 1 hour.[3]
-
Upon completion, the reaction is quenched and washed sequentially with 1.0 N NaOH solution and saturated saline.[3]
-
The organic layer is dried with anhydrous magnesium sulfate and concentrated under reduced pressure to yield the product as an oil in quantitative yield.[3]
-
References
- 1. CAS 16427-44-4: Ethanol, 2-methoxy-, 1-methanesulfonate [cymitquimica.com]
- 2. 2-methoxyethyl methanesulfonate16427-44-4,Purity95+%_ARK PHARM INC [molbase.com]
- 3. 2-METHOXYMETHYL METHANSULFONATE | 16427-44-4 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Buy Online CAS Number 16427-44-4 - TRC - 2-Methoxymethyl Methansulfonate | LGC Standards [lgcstandards.com]
- 6. 2-(2-Methoxyethoxy)ethyl methanesulfonate | C6H14O5S | CID 3815654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, CasNo.16427-44-4 Jiangsu Congzhong Chemical Co., Ltd. China (Mainland) [congzhongg.lookchem.com]
An In-depth Technical Guide to 2-Methoxyethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxyethyl methanesulfonate, a chemical compound of interest in various research and development applications. This document details its physicochemical properties, synthesis, biological activity, and relevant experimental protocols.
Core Properties of this compound
This compound, with the CAS number 16427-44-4, is a methanesulfonic acid ester.[1][2] It is also known as methanesulfonic acid 2-methoxyethyl ester.[1][2] The compound is a colorless to light yellow or light orange clear liquid at room temperature.[3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 154.18 g/mol | [1][2] |
| Molecular Formula | C₄H₁₀O₄S | [1][2] |
| Boiling Point | 126 °C at 12 mmHg | [3] |
| Density (Specific Gravity at 20/20 °C) | 1.25 | [3] |
| Refractive Index | 1.43 | [3] |
| Purity (by GC) | >97.0% | [3] |
Synthesis and Experimental Protocols
Representative Synthesis Protocol: Mesylation of an Alcohol
Materials:
-
2-Methoxyethanol (or corresponding alcohol)
-
Methanesulfonyl Chloride
-
A non-nucleophilic base (e.g., Triethylamine or Pyridine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-methoxyethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.[5]
Synthesis and Purification Workflow
Biological Activity and Applications in Drug Development
This compound belongs to the class of alkylating agents. Related compounds, such as methyl methanesulfonate (MMS), are known carcinogens and reproductive toxicants.[6] These compounds act by methylating DNA, primarily at the N7-deoxyguanosine and N3-deoxyadenosine positions.[6] This DNA damage can stall replication forks and, if not properly repaired, lead to mutations or cell death.[6]
Mechanism of Action and Signaling Pathway
Studies on methyl methanesulfonate have shown that it can induce apoptosis (programmed cell death) in a p53-independent manner.[7] This pathway involves the activation of caspase-2 and is associated with the mitochondria.[7] The process includes the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the subsequent cleavage of caspases 9 and 3, ultimately leading to apoptosis.[7]
Signaling Pathway of Methanesulfonate-Induced Apoptosis
Applications and Considerations in Drug Development
Methanesulfonate compounds have been investigated for their antineoplastic activity.[8] For instance, 2-Chloroethyl (methylsulfonyl)methanesulfonate has shown high activity against P388 leukemia in vivo.[8]
However, due to their genotoxic nature, methanesulfonates like this compound are often considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[9][10] Regulatory bodies require strict control of such impurities.[9] Therefore, sensitive analytical methods are crucial for their detection and quantification at trace levels in pharmaceutical materials.[9]
Analytical Protocols for Detection
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques for the detection of methanesulfonate impurities due to their high sensitivity and specificity.[9]
Proposed GC-MS Protocol for a Similar Analyte (1-Methoxypropan-2-yl methanesulfonate):
-
Sample Preparation: An accurately weighed amount of the API is vortexed with n-hexane for extraction. The supernatant is then analyzed.[9]
-
GC-MS Parameters: A polar capillary column is used with a splitless injection mode. The oven temperature is programmed to achieve optimal separation.[9]
Safety and Handling
Methanesulfonates are classified as hazardous substances. They can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these chemicals. All work should be conducted in a well-ventilated fume hood.
References
- 1. 2-(2-Methoxyethoxy)ethyl methanesulfonate | C6H14O5S | CID 3815654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 16427-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 7. Methyl methanesulfonate induces apoptosis in p53-deficient H1299 and Hep3B cells through a caspase 2- and mitochondria-associated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
In-Depth Technical Guide: 2-Methoxyethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl methanesulfonate, a member of the sulfonate ester class of organic compounds, is a versatile reagent in chemical synthesis. Its utility stems from the methanesulfonate (mesylate) group, which functions as an excellent leaving group. This property makes it a valuable precursor for the introduction of the 2-methoxyethyl moiety into a variety of molecular scaffolds. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and a key application in organic synthesis.
Synonyms and Chemical Identifiers
To ensure clarity and accurate identification, a list of synonyms and key chemical identifiers for this compound is provided below.
| Identifier Type | Value |
| Primary Name | This compound |
| Synonym | Methanesulfonic Acid 2-Methoxyethyl Ester[1] |
| CAS Number | 16427-44-4[1] |
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| Molecular Formula | C₄H₁₀O₄S[1] |
| Molecular Weight | 154.18 g/mol [1] |
| Appearance | Colorless to light yellow/orange clear liquid |
| Boiling Point | 126 °C at 12 mmHg |
| Density | 1.25 g/mL |
| Refractive Index | 1.4300-1.4340 |
Experimental Protocols
General Synthesis of this compound
This compound is typically synthesized by the reaction of 2-methoxyethanol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
References
An In-Depth Technical Guide to the Safety and Hazards of 2-Methoxyethyl methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct toxicological data is available for 2-Methoxyethyl methanesulfonate. This guide incorporates data from structurally similar and well-studied alkylating agents, Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS), as a predictive measure of its potential hazards. This practice, known as read-across, is a common approach in chemical safety assessment.
Executive Summary
This compound is a chemical compound with potential applications in research and development. As a methanesulfonate ester, it is structurally related to known alkylating agents, which are a class of compounds with well-documented genotoxic and carcinogenic properties. This guide provides a comprehensive overview of the known and anticipated safety and hazard profile of this compound, drawing upon available data and information from analogous compounds to ensure a high standard of safety in its handling and use.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Reference |
| CAS Number | 16427-44-4 | [1][2] |
| Molecular Formula | C₄H₁₀O₄S | [1][2] |
| Molecular Weight | 154.18 g/mol | [1][2] |
| Appearance | Colorless to Light yellow to Light orange clear liquid | [2][3] |
| Boiling Point | 126°C at 1.6 kPa | [4] |
| Relative Density | 1.25 | [4] |
| Purity | >97.0% (GC) | [2] |
Hazard Identification and Classification
Based on GHS classifications for structurally similar compounds and available information, this compound is anticipated to be a hazardous substance.
GHS Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity | 1B | H340: May cause genetic defects |
| Carcinogenicity | 1B | H350: May cause cancer |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Note: This classification is predictive and based on the profiles of MMS and EMS.
Toxicological Data (Read-Across from MMS and EMS)
Due to the absence of specific toxicological studies on this compound, the following data for Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS) are provided to indicate the potential toxicity.
Acute Toxicity
| Compound | Route | Species | LD50/LC50 | Reference |
| Methyl Methanesulfonate | Oral | Rat | 210 mg/kg | |
| Methyl Methanesulfonate | Inhalation | Rat | 55 ppm/4H | |
| Ethyl Methanesulfonate | Oral | Rat | 1500 mg/kg |
Genotoxicity
Both MMS and EMS are potent mutagens and clastogens. It is highly probable that this compound shares these properties.
| Assay | Compound | Result |
| Ames Test | MMS | Positive |
| Ames Test | EMS | Positive |
| In vitro Chromosomal Aberration | MMS | Positive |
| In vitro Chromosomal Aberration | EMS | Positive |
| In vivo Micronucleus Test | MMS | Positive |
| In vivo Micronucleus Test | EMS | Positive |
Carcinogenicity
MMS and EMS are classified as probable or reasonably anticipated human carcinogens.[5][6]
| Compound | Agency | Classification |
| Methyl Methanesulfonate | IARC | Group 2A: Probably carcinogenic to humans |
| Methyl Methanesulfonate | NTP | Reasonably anticipated to be a human carcinogen |
| Ethyl Methanesulfonate | IARC | Group 2B: Possibly carcinogenic to humans |
Mechanism of Action and Signaling Pathways
Alkylating agents like methanesulfonates exert their toxic effects primarily through the covalent modification of cellular macromolecules, most critically DNA.
DNA Alkylation
The methoxyethyl group of this compound can be transferred to nucleophilic sites on DNA bases. This alkylation can lead to DNA damage, including the formation of DNA adducts, which can cause mutations if not properly repaired, and may lead to the initiation of carcinogenesis.[7]
Apoptosis Induction
Studies on Methyl Methanesulfonate (MMS) have shown that it can induce apoptosis (programmed cell death) through both p53-dependent and p53-independent pathways. In p53-deficient cells, MMS has been demonstrated to activate a pathway involving caspase-2 and the mitochondria.[2][8]
MMS-induced p53-independent apoptosis pathway.
Experimental Protocols
Standard genotoxicity assays are crucial for evaluating the mutagenic potential of this compound. The following are detailed methodologies for key experiments.
Bacterial Reverse Mutation Assay (Ames Test)
This test evaluates the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9][10][11]
Methodology:
-
Strains: Use multiple strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Procedure:
-
Prepare a top agar containing a trace amount of histidine.
-
Add the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer to the top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.
In Vitro Mammalian Chromosomal Aberration Test
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[12][13][14][15][16]
Methodology:
-
Cell Lines: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Exposure: Treat the cell cultures with at least three concentrations of the test substance, with and without S9 metabolic activation.
-
Harvesting: At a predetermined time after treatment, add a metaphase-arresting agent (e.g., colcemid).
-
Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix, and drop them onto microscope slides.
-
Analysis: Stain the slides and analyze the metaphase cells for chromosomal aberrations (e.g., breaks, gaps, exchanges) under a microscope.
-
Scoring: Score at least 200 metaphases per concentration. A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with aberrations.
In Vivo Mammalian Erythrocyte Micronucleus Test
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts in the bone marrow of treated animals.[4][17][18][19]
Methodology:
-
Animal Model: Typically use mice or rats.
-
Administration: Administer the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels to groups of animals.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose.
-
Slide Preparation: Prepare smears of the bone marrow or peripheral blood on microscope slides.
-
Staining and Analysis: Stain the slides (e.g., with Giemsa or acridine orange) and score the frequency of micronucleated polychromatic erythrocytes (MN-PCEs).
-
Data Analysis: A positive result is a dose-related and statistically significant increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group.
A typical workflow for assessing genotoxicity.
Safe Handling and Storage
Given its potential hazards, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Wear a lab coat, and consider a chemical-resistant apron and boots for larger quantities.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a respirator with an appropriate cartridge is necessary.
Engineering Controls
-
Work in a well-ventilated laboratory.
-
Use a certified chemical fume hood for all manipulations of the neat substance.
-
Ensure safety showers and eyewash stations are readily accessible.
Storage
-
Store in a cool, dry, well-ventilated area.
-
Keep containers tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]
Emergency Procedures
Spills and Leaks
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear appropriate PPE.
-
Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For large spills, contain the spill and follow institutional and regulatory guidelines for cleanup and disposal.
First Aid
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
This compound should be handled with extreme caution due to its structural similarity to known potent alkylating agents that are genotoxic and carcinogenic. All work with this compound should be conducted by trained personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. The information provided in this guide serves as a starting point for a comprehensive risk assessment, and it is imperative to consult the most current Safety Data Sheet (SDS) and relevant institutional safety guidelines before handling this substance.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Methyl methanesulfonate induces apoptosis in p53-deficient H1299 and Hep3B cells through a caspase 2- and mitochondria-associated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Micronucleus test with methyl methanesulfonate administered by intraperitoneal injection and oral gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating Solvent Safety in Chromosome Aberration Assays for Genetic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Ames test - Wikipedia [en.wikipedia.org]
- 12. criver.com [criver.com]
- 13. In Vitro Cytogenetic Assays: Chromosomal Aberrations and Micronucleus Tests | Springer Nature Experiments [experiments.springernature.com]
- 14. fda.gov [fda.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]
- 17. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 18. criver.com [criver.com]
- 19. Micronucleus test - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Mechanism of Action of 2-Methoxyethyl Methanesulfonate
For: Researchers, scientists, and drug development professionals.
Abstract
2-Methoxyethyl methanesulfonate (MMS-OCH3) is an alkylating agent with expected genotoxic properties. While direct and extensive research on this compound is limited, its mechanism of action can be largely inferred from its structural analog, methyl methanesulfonate (MMS). This guide synthesizes the known molecular mechanisms of MMS to provide a comprehensive understanding of the probable cytotoxic and genotoxic effects of this compound. The primary mechanism involves the alkylation of DNA, leading to the formation of DNA adducts, which in turn triggers cellular stress responses, DNA repair pathways, cell cycle arrest, and ultimately, apoptosis. This document details the key signaling pathways, presents quantitative data from related studies, and provides outlines of relevant experimental protocols.
Introduction
Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic sites on organic molecules. In a biological context, DNA is a primary target. The resulting DNA damage disrupts normal cellular processes and can lead to mutations, cytotoxicity, and carcinogenicity. Methyl methanesulfonate (MMS) is a well-characterized monofunctional alkylating agent used extensively in cancer research and as a model genotoxic compound. This compound, containing a methoxyethyl group instead of a methyl group, is anticipated to act through a similar mechanism of electrophilic attack on DNA bases.
Core Mechanism of Action: DNA Alkylation
The principal mechanism of action for methanesulfonate esters is the covalent modification of DNA bases. This process, known as alkylation, primarily occurs at nitrogen and oxygen atoms in purine bases.
-
Primary Adducts: The most common DNA adducts formed by MMS are N7-methylguanine and N3-methyladenine.[1][2][3] These modifications can distort the DNA helix, block DNA replication and transcription, and lead to base mispairing.[1][2]
-
Consequences of DNA Adducts: The formation of these adducts is a critical initiating event that triggers a cascade of cellular responses. If the damage is not efficiently repaired, it can lead to the stalling of replication forks, the formation of single-strand breaks (SSBs), and, under certain conditions, double-strand breaks (DSBs).[1][3]
Cellular Response to DNA Damage
Upon detection of DNA alkylation damage, cells activate a complex network of signaling pathways collectively known as the DNA Damage Response (DDR).
DNA Repair Pathways
The primary pathway for repairing the types of lesions induced by MMS is Base Excision Repair (BER). This pathway involves the recognition and removal of the damaged base by a DNA glycosylase, followed by the action of an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[1]
Cell Cycle Arrest
To allow time for DNA repair, the DDR can induce cell cycle arrest. This is often mediated by the activation of checkpoint kinases such as ATM and ATR, which in turn phosphorylate downstream targets like p53 and Chk1/Chk2 to halt cell cycle progression.
Induction of Apoptosis
If DNA damage is too severe to be repaired, the cell may undergo programmed cell death, or apoptosis, to prevent the propagation of mutations. MMS has been shown to induce apoptosis through both p53-dependent and p53-independent pathways.[4][5][6]
p53-Independent Apoptosis: In cells lacking functional p53, MMS can still induce apoptosis.[4][6] This pathway involves the activation of caspase-2 and the mitochondrial-mediated apoptotic cascade.[4] Key events include the loss of mitochondrial membrane potential, release of cytochrome c from the mitochondria, and subsequent activation of caspase-9 and caspase-3.[4]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of methyl methanesulfonate on various cell lines. This data provides a reference for the concentrations at which biological effects are observed.
| Cell Line | Concentration (µM) | Observed Effect | Reference |
| H1299 (p53-deficient) | 50, 100, 200, 400, 800 | Induction of gammaH2AX foci (DNA damage marker) | [4] |
| H1299 (p53-deficient) | 400, 800 | Induction of apoptosis | [4] |
| Hep3B (p53-deficient) | 50, 100, 200, 400, 800 | Induction of gammaH2AX foci | [4] |
| Hep3B (p53-deficient) | 400, 800 | Induction of apoptosis | [4] |
| Mouse Neuroblastoma N-18 | 250 | Neurite formation, 83% inhibition of cell growth | [7] |
Experimental Protocols
Comet Assay for DNA Damage Assessment
The comet assay (single-cell gel electrophoresis) is a widely used method to detect DNA damage in individual cells.
-
Cell Preparation: Prepare a single-cell suspension from the cell line of interest (e.g., human lymphocytes, HeLa, V79, or Hep-G2 cells).[8]
-
Treatment: Expose the cells to various concentrations of the test compound (e.g., MMS) for a defined period.
-
Embedding: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing fragments and breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Apoptosis Detection by Flow Cytometry
Flow cytometry can be used to quantify the percentage of apoptotic cells in a population.
-
Cell Culture and Treatment: Culture cells (e.g., H1299 or Hep3B) and treat with the desired concentrations of the alkylating agent.[4]
-
Harvesting and Staining: Harvest the cells and wash with a binding buffer. Resuspend the cells in the binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathways
Caption: p53-Independent Apoptotic Pathway Induced by MMS.
Experimental Workflow
Caption: Workflow for the Comet Assay.
Conclusion
The mechanism of action of this compound is predicted to be centered on its activity as a DNA alkylating agent, analogous to methyl methanesulfonate. The formation of DNA adducts triggers a robust cellular response, including the activation of DNA repair mechanisms and, in cases of extensive damage, the induction of apoptosis through pathways that can be independent of p53 status. The information presented in this guide, derived from studies on a closely related compound, provides a strong foundation for understanding and predicting the molecular and cellular effects of this compound in biological systems. Further direct experimental validation is necessary to confirm these inferred mechanisms.
References
- 1. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 4. Methyl methanesulfonate induces apoptosis in p53-deficient H1299 and Hep3B cells through a caspase 2- and mitochondria-associated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl methanesulfonate and hydrogen peroxide differentially regulate p53 accumulation in hepatoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The ability of the high-throughput comet assay to measure the sensitivity of five cell lines toward methyl methanesulfonate, hydrogen peroxide, and pentachlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methoxyethyl Methanesulfonate as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl methanesulfonate is a monofunctional alkylating agent belonging to the class of methanesulfonate esters. These esters are recognized for their utility in organic synthesis as efficient alkylating agents due to the excellent leaving group nature of the methanesulfonate moiety. In the context of drug development and biomedical research, alkylating agents are a significant class of compounds, historically used in chemotherapy, that exert their biological effects by covalently modifying cellular macromolecules such as DNA. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, reactivity as an alkylating agent, and its implications in biological systems, with a focus on its genotoxic potential and the cellular responses it elicits.
Chemical and Physical Properties
This compound, also known as methanesulfonic acid 2-methoxyethyl ester, is a colorless to light yellow liquid at room temperature. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 16427-44-4 | [1] |
| Molecular Formula | C4H10O4S | [1] |
| Molecular Weight | 154.18 g/mol | [1] |
| Appearance | Colorless to Light yellow to Light orange clear liquid | [2] |
| Purity | >97.0% (GC) | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 2-methoxyethanol with methanesulfonyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
General Synthesis Protocol
A general procedure for the synthesis of this compound is as follows:
-
A solution of 2-methoxyethanol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) is cooled to 0°C in an ice bath.
-
Triethylamine (1.5 to 2.0 equivalents) is added to the stirred solution.[2]
-
Methanesulfonyl chloride (1.2 to 1.5 equivalents) is added dropwise to the reaction mixture, maintaining the temperature at 0°C.[2]
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution (e.g., 1.0 N NaOH, saturated saline) to remove the triethylamine hydrochloride salt and any unreacted starting materials.[2]
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[2]
-
If necessary, the product can be purified by vacuum distillation or column chromatography.
A quantitative yield has been reported for this synthesis methodology.[2]
Synthesis workflow for this compound.
Reactivity as an Alkylating Agent
This compound is an effective alkylating agent for a variety of nucleophiles. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions.
Alkylation of Phenols
Phenols can be readily alkylated by this compound under basic conditions. The phenoxide ion, generated by a base, acts as the nucleophile.
A specific example of the alkylation of a phenol is the reaction with 3-fluoro-4-nitrophenol:
-
This compound (1.0 equivalent) is dissolved in a suitable solvent such as 2-butanone.[2]
-
Cesium carbonate (approximately 2.5 equivalents) and 3-fluoro-4-nitrophenol (approximately 1.0 equivalent) are added to the solution.[2]
-
The reaction mixture is refluxed for an extended period (e.g., 19 hours).[2]
-
After cooling, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired ether.
This reaction has been reported to proceed with a high yield of 98%.[2]
Alkylation of Amines
Amines are also good nucleophiles for alkylation by this compound. The reaction typically proceeds to give the corresponding N-alkylated product. In the case of primary amines, over-alkylation to the tertiary amine can be a potential side reaction.
Spectroscopic Data
Spectroscopic data is essential for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A ¹H NMR spectrum for a compound identified as 2-methoxymethyl methansulfonate, which is synonymous with this compound, is available.[4] The spectrum shows characteristic peaks corresponding to the different protons in the molecule.
-
¹³C NMR: While a specific ¹³C NMR spectrum for this compound was not found in the search results, the expected chemical shifts can be predicted based on the structure and comparison with similar compounds like 2-methoxypropane and 2-methoxyethylamine.[5][6] One would expect signals for the methyl carbon of the methoxy group, the two methylene carbons of the ethyl chain, and the methyl carbon of the methanesulfonate group.
Infrared (IR) Spectroscopy
A dedicated IR spectrum for this compound was not found. However, based on its structure, characteristic absorption bands would be expected for the C-O-C ether linkage, the S=O stretching of the sulfonate group, and C-H stretching and bending vibrations.
Mass Spectrometry (MS)
While a specific mass spectrum for this compound was not located, the mass spectrum of the related compound, methyl methanesulfonate, shows a parent peak at m/z 110.[7] For this compound (MW 154.18), the molecular ion peak [M]+ would be expected around m/z 154. A mass spectrum for the starting material, 2-methoxyethanol, shows a molecular ion peak at m/z 76.[8]
Biological Activity and Genotoxicity
As an alkylating agent, this compound has the potential to react with biological nucleophiles, most significantly with DNA. This reactivity is the basis for its potential genotoxicity.
Mechanism of Genotoxicity
Alkylating agents like this compound can transfer their alkyl group to various nucleophilic sites on DNA bases. The primary targets are the nitrogen and oxygen atoms in purine and pyrimidine bases. A particularly important lesion is the formation of O⁶-alkylguanine, which can lead to mispairing during DNA replication and is considered a pro-mutagenic lesion.[9]
General mechanism of DNA alkylation.
Cellular DNA Damage Response
Cells have evolved sophisticated DNA repair pathways to counteract the damaging effects of alkylating agents. The primary pathways involved in repairing alkylation damage are Base Excision Repair (BER) and Mismatch Repair (MMR).
-
Base Excision Repair (BER): This pathway is responsible for removing small, non-helix-distorting base lesions, which are typical of the damage caused by monofunctional alkylating agents.[10][11] The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, followed by a series of enzymes that excise the abasic site and synthesize a new, correct base.[10]
Simplified Base Excision Repair (BER) pathway.
-
Mismatch Repair (MMR): The MMR system recognizes and corrects mispaired bases that can arise during DNA replication, including those resulting from the replication of DNA containing alkylated bases like O⁶-alkylguanine.[9] The MMR pathway is crucial for signaling the initiation of apoptosis in response to O⁶-methylguanine lesions.[9]
Simplified Mismatch Repair (MMR) pathway.
If the DNA damage is too extensive to be repaired, these pathways can trigger cell cycle arrest or apoptosis (programmed cell death) to prevent the propagation of mutations.[9]
Experimental Protocols for Genotoxicity Assessment
Assessing the genotoxic potential of a compound like this compound is a critical step in its evaluation for any application with potential for human exposure. Standard assays include the Ames test for mutagenicity in bacteria and the in vitro micronucleus assay for chromosomal damage in mammalian cells.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the ability of a chemical to cause a reverse mutation that restores the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.
Workflow for the Ames Test.
A detailed protocol involves preparing the bacterial strains, the test chemical solutions, and the S9 mix for metabolic activation.[12] The bacteria are exposed to the chemical with and without the S9 mix and then plated on a minimal glucose agar medium lacking histidine.[12][13] After incubation, the number of revertant colonies is counted and compared to controls to determine the mutagenic potential.[12][13]
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect chromosomal damage in mammalian cells. Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates that the test substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.
Workflow for the In Vitro Micronucleus Assay.
A typical protocol involves treating cultured mammalian cells with the test compound for a defined period.[14] Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have completed one round of nuclear division.[15] After treatment, the cells are harvested, fixed, and stained.[16] The frequency of micronucleated cells is then determined by microscopic analysis.[14]
Conclusion
This compound is a versatile alkylating agent with applications in organic synthesis. Its reactivity also imparts it with the potential for genotoxicity through the alkylation of DNA. Understanding its chemical properties, synthesis, and reactivity, as well as the cellular responses to the DNA damage it may cause, is crucial for its safe and effective use in research and development. The experimental protocols and workflows provided in this guide offer a framework for the synthesis, application, and safety assessment of this compound. As with all alkylating agents, appropriate safety precautions should be strictly followed when handling this compound.
References
- 1. scbt.com [scbt.com]
- 2. 2-METHOXYMETHYL METHANSULFONATE | 16427-44-4 [amp.chemicalbook.com]
- 3. EP0079093A1 - Process for the selective alkylation of an aniline - Google Patents [patents.google.com]
- 4. 2-METHOXYMETHYL METHANSULFONATE(16427-44-4) 1H NMR [m.chemicalbook.com]
- 5. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 2-METHOXYETHYLAMINE(109-85-3) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thesciencenotes.com [thesciencenotes.com]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. criver.com [criver.com]
- 15. Automation of the in vitro micronucleus assay using the Imagestream® imaging flow cytometer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
Genotoxicity of 2-Methoxyethyl Methanesulfonate: An In-depth Technical Guide
Introduction
2-Methoxyethyl methanesulfonate is a chemical compound belonging to the class of alkyl methanesulfonates. This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to their potential as alkylating agents, which can react with nucleophilic sites on macromolecules, including DNA. The interaction with DNA is a primary mechanism of genotoxicity, leading to mutations, chromosomal damage, and potentially carcinogenesis. Given the established genotoxic and carcinogenic properties of related short-chain alkyl methanesulfonates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), there is a strong basis for concern regarding the genotoxic potential of this compound.[1][2]
This technical guide summarizes the expected genotoxic profile of this compound based on the extensive data available for MMS and EMS. It covers key genotoxicity endpoints, provides detailed experimental protocols for the assays used to measure these endpoints, and illustrates the cellular pathways involved in the response to the DNA damage induced by these agents.
Mechanism of Action: DNA Alkylation and Cellular Responses
The primary mechanism of genotoxicity for alkyl methanesulfonates is their ability to act as alkylating agents.[3] The electrophilic alkyl group is transferred to nucleophilic sites on DNA bases. MMS and EMS primarily methylate and ethylate DNA, respectively, at various positions, with the N7 position of guanine and the N3 position of adenine being major targets.[3] This alkylation can lead to several detrimental outcomes:
-
DNA Base Mispairing: Alkylated bases can be misread by DNA polymerases during replication, leading to point mutations.
-
Replication Fork Stalling: The presence of DNA adducts can impede the progression of the DNA replication machinery, which can lead to the collapse of the replication fork and the formation of DNA strand breaks.[4]
-
Depurination: Alkylated bases can become unstable and detach from the deoxyribose sugar backbone, creating an apurinic/apyrimidinic (AP) site. These sites are non-instructional and can lead to mutations if not repaired.
-
DNA Strand Breaks: The processing of alkylated bases and AP sites by cellular DNA repair mechanisms, such as Base Excision Repair (BER), can involve the creation of transient single-strand breaks. If overwhelmed, these can be converted to more deleterious double-strand breaks.
Cells possess a sophisticated network of DNA damage response (DDR) pathways to counteract the effects of alkylating agents.
In Vitro Genotoxicity
A standard battery of in vitro tests is used to assess the genotoxic potential of a chemical. These include the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro comet assay.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[5]
Quantitative Data for Analogues (MMS and EMS)
| Compound | Strain | Metabolic Activation (S9) | Lowest Effective Concentration (LEC) | Result |
| MMS | TA100 | Without | 0.2 µ g/plate | Positive |
| MMS | TA1535 | Without | 1 µ g/plate | Positive |
| EMS | TA100 | Without | 100 µ g/plate | Positive |
| EMS | TA1535 | Without | 500 µ g/plate | Positive |
Data is illustrative and compiled from various sources.
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection and Culture: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring Escherichia coli (e.g., WP2 uvrA) are grown overnight in nutrient broth.[5]
-
Metabolic Activation: For tests requiring metabolic activation, a rat liver homogenate (S9 fraction) is prepared and mixed with a cofactor solution.
-
Exposure: 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix or buffer are added to 2.0 mL of molten top agar.
-
Plating and Incubation: The mixture is poured onto minimal glucose agar plates and incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+ or trp+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the solvent control.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.[6]
Quantitative Data for Analogues (MMS and EMS) in TK6 Cells
| Compound | Treatment Duration | Metabolic Activation (S9) | Lowest Effective Concentration for Micronucleus Induction | Result |
| MMS | 3 hours | Without | 5 µg/mL | Positive |
| EMS | 24 hours | Without | 50 µg/mL | Positive |
Data is illustrative and compiled from various sources.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, TK6, CHO, V79) are cultured to an appropriate density.[6]
-
Exposure: Cells are treated with the test compound at various concentrations, with and without S9 metabolic activation, for a short (3-6 hours) or long (24 hours) duration.
-
Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The slides are stained with a DNA-specific stain (e.g., Giemsa, acridine orange, or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, typically by measuring the cytokinesis-block proliferation index (CBPI). A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vivo Genotoxicity
In vivo studies are crucial to understand the genotoxic effects of a compound in a whole organism, considering metabolic activation, detoxification, and distribution.
In Vivo Micronucleus Assay
This assay is analogous to the in vitro version but is performed in rodents. It assesses chromosomal damage in hematopoietic cells.[7]
Quantitative Data for Analogues (MMS and EMS) in Rodent Bone Marrow
| Compound | Route of Administration | Dosing Regimen | Lowest Effective Dose for Micronucleus Induction | Result |
| MMS | Intraperitoneal | Single dose | 20 mg/kg | Positive[7] |
| EMS | Oral | 28 daily doses | 5 mg/kg/day | Positive[8] |
Data is illustrative and compiled from various sources.[7][8]
Experimental Protocol: In Vivo Micronucleus Assay
-
Animal Dosing: Typically, mice or rats are administered the test compound, usually via oral gavage or intraperitoneal injection, at three or more dose levels.[7]
-
Sample Collection: Bone marrow is collected from the femur at 24 and 48 hours after a single treatment, or 24 hours after the final dose in a repeated-dose study. Peripheral blood can also be used.
-
Slide Preparation: Bone marrow cells are flushed, centrifuged, and the cell pellet is used to prepare smears on microscope slides.
-
Staining and Scoring: Slides are stained to differentiate between polychromatic erythrocytes (PCEs; immature) and normochromatic erythrocytes (NCEs; mature). At least 4000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is calculated to assess bone marrow toxicity. A significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a positive result.
In Vivo Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells from various tissues.[9]
Quantitative Data for Analogues (MMS and EMS) in Rodent Liver
| Compound | Route of Administration | Time Point | Lowest Effective Dose for DNA Damage | Result |
| MMS | Intraperitoneal | 4 hours | 50 mg/kg | Positive |
| EMS | Oral | 24 hours | 50 mg/kg | Positive[10] |
Data is illustrative and compiled from various sources.[10]
Experimental Protocol: In Vivo Comet Assay
-
Animal Dosing and Tissue Collection: Animals are dosed as in the micronucleus assay. At appropriate time points (e.g., 2-6 hours and 24 hours post-dose), animals are euthanized, and target organs (e.g., liver, kidney, bone marrow) are collected.[9]
-
Single-Cell Suspension: Tissues are minced and processed to obtain a single-cell suspension.
-
Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes, cytoplasm, and nucleoplasm, leaving behind the DNA as a "nucleoid."
-
Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline buffer (pH > 13) to unwind the DNA and then subjected to electrophoresis. Damaged DNA containing strand breaks migrates from the nucleoid towards the anode, forming a "comet tail."
-
Staining and Scoring: The DNA is stained with a fluorescent dye, and the comets are visualized and scored using an image analysis system. The extent of DNA damage is typically quantified as the percentage of DNA in the tail, tail length, and tail moment. A significant, dose-dependent increase in these parameters indicates a positive result.
Conclusion
While direct experimental data on the genotoxicity of this compound is scarce, the extensive evidence from its structural analogs, MMS and EMS, strongly suggests that it is likely to be a genotoxic agent. As a methanesulfonate ester, it is predicted to act as a direct-acting alkylating agent, capable of inducing point mutations, chromosomal damage, and DNA strand breaks. The standard battery of genotoxicity tests, including the Ames test, in vitro and in vivo micronucleus assays, and the comet assay, would be appropriate for definitively characterizing its genotoxic profile. The data and protocols presented in this guide, based on well-studied analogues, provide a robust framework for designing and interpreting such studies. For drug development professionals, proactive assessment of the genotoxic potential of this and related compounds is a critical component of safety and risk assessment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell survival after DNA damage in the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The micronucleus test of methyl methanesulfonate with mouse peripheral blood reticulocytes using acridine orange-coated slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alkylating Agents: Methyl Methanesulfonate (MMS) vs. Ethyl Methanesulfonate (EMS)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are potent monofunctional alkylating agents extensively utilized in genetic research and cancer studies to induce DNA lesions and study subsequent repair and mutagenic events. While both belong to the same class of chemical mutagens, their distinct alkyl group—methyl versus ethyl—confers subtle yet significant differences in their chemical reactivity, the spectrum of DNA adducts formed, their mutagenic potency, and the cellular responses they elicit. This technical guide provides a comprehensive comparison of MMS and EMS, detailing their mechanisms of action, toxicological profiles, and the DNA repair pathways involved in mitigating their damage. Furthermore, it presents detailed experimental protocols for their application in key assays and visualizes the complex biological pathways they influence.
Introduction
Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic sites on organic molecules, most notably DNA. This covalent modification of DNA can lead to mutations, cytotoxicity, and carcinogenicity. Methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are two of the most widely used alkylating agents in biological research due to their efficacy in inducing a high frequency of mutations.[1] MMS is known primarily for inducing base substitutions and activating base excision repair pathways, while EMS is a classic mutagen for inducing G:C to A:T transition mutations.[1][2] Understanding the nuances between these two agents is critical for designing experiments that aim to investigate specific mutagenic outcomes or DNA repair mechanisms.
Physicochemical and Toxicological Properties
MMS and EMS are both organosulfur compounds, existing as colorless liquids at room temperature.[2] Their physical and chemical properties, along with key toxicological data, are summarized in Table 1. Notably, both are classified as suspected carcinogens and require careful handling in a laboratory setting.
| Property | Methyl Methanesulfonate (MMS) | Ethyl Methanesulfonate (EMS) |
| Chemical Formula | C₂H₆O₃S | C₃H₈O₃S |
| Molar Mass | 110.13 g/mol | 124.16 g/mol [2] |
| Appearance | Colorless liquid | Clear colorless liquid[2] |
| Boiling Point | 202-203 °C | 85–86 °C /10 mmHg[2] |
| Vapor Pressure | 0.328 mmHg at 25°C | 0.044 kPa @ 25˚C[2] |
| Water Solubility | Soluble | Miscible; hydrolyzes[2] |
| Primary Hazard | Toxic, Carcinogen, Mutagen | Mutagenic, Teratogenic, Carcinogenic |
| LD50 (Oral, Rat) | 225 mg/kg | 1500 mg/kg |
| LD50 (Intraperitoneal, Mouse) | 100 mg/kg | 400 mg/kg |
Mechanism of Action and DNA Alkylation
The primary mechanism of action for both MMS and EMS is the alkylation of DNA bases. However, the nature of the alkyl group (methyl vs. ethyl) influences the preferred sites and types of DNA adducts formed.
MMS primarily methylates DNA at the N7 position of guanine (N7-methylguanine) and the N3 position of adenine (N3-methyladenine).[3][4] N7-methylguanine is generally considered a non-mutagenic lesion, but it can lead to depurination, creating an abasic (AP) site that can stall replication. N3-methyladenine is a cytotoxic lesion that blocks DNA replication.[5]
EMS, on the other hand, ethylates DNA at various positions, including the N7 of guanine and, significantly, the O6 position of guanine (O6-ethylguanine).[6] The formation of O6-ethylguanine is highly mutagenic because it can mispair with thymine instead of cytosine during DNA replication, leading to a G:C to A:T transition mutation.[1] This difference in alkylation preference is a key determinant of their distinct mutagenic spectra.
Mutagenesis
The different DNA adducts produced by MMS and EMS result in different mutagenic outcomes.
-
MMS: The primary mutagenic lesions induced by MMS are apurinic sites arising from the spontaneous loss of N7-methylguanine and N3-methyladenine.[4] These AP sites can be bypassed by translesion synthesis (TLS) polymerases, which are often error-prone and can introduce various types of base substitutions. MMS is known to induce a broader spectrum of mutations, including transversions.[7]
-
EMS: The high propensity of EMS to generate O6-ethylguanine adducts leads to a very specific and potent mutagenic effect.[6] The mispairing of O6-ethylguanine with thymine results in a high frequency of G:C to A:T transitions, making EMS a preferred mutagen for generating point mutations in genetic screens.[2]
DNA Damage Response and Repair
Cells have evolved sophisticated DNA repair pathways to counteract the damaging effects of alkylating agents. The type of DNA lesion dictates which repair pathway is predominantly activated.
Base Excision Repair (BER)
BER is the primary pathway for repairing the types of lesions induced by MMS.[3][4] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base (e.g., N3-methyladenine). This creates an AP site, which is then processed by an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.
Mismatch Repair (MMR)
The MMR pathway plays a crucial role in recognizing and correcting the mispaired O6-ethylguanine:thymine that arises after DNA replication in EMS-treated cells.[8]
Homologous Recombination (HR) and Translesion Synthesis (TLS)
Both MMS and EMS can cause replication fork stalling.[3][5] Homologous recombination (HR) is a major pathway for repairing double-strand breaks that can arise from collapsed replication forks.[3] Translesion synthesis (TLS) is a damage tolerance mechanism that allows the replication machinery to bypass DNA lesions, albeit often in an error-prone manner.[9]
References
- 1. Effect of ethyl methanesulfonate mediated mutation for enhancing morpho-physio-biochemical and yield contributing traits of fragrant rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 3. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide | eLife [elifesciences.org]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for the Synthesis of 2-Methoxyethyl methanesulfonate
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
DISCLAIMER: 2-Methoxyethyl methanesulfonate is a hazardous chemical with known toxicological properties. It should only be handled by trained professionals in a well-ventilated chemical fume hood with appropriate personal protective equipment. Users must consult the full Safety Data Sheet (SDS) before beginning any experimental work. The information provided here is for educational and research purposes only. The author and publisher assume no liability for any damages or injuries resulting from the use of this information.
Introduction
This compound, also known as methanesulfonic acid 2-methoxyethyl ester, is an alkylating agent used in organic synthesis and proteomics research[1]. As a methanesulfonate (mesylate) ester, it is a good leaving group in nucleophilic substitution reactions. Its synthesis involves the reaction of 2-methoxyethanol with methanesulfonyl chloride. This document provides a detailed protocol for its laboratory-scale synthesis, purification, and characterization.
Safety and Hazard Information
Extreme caution is required when handling this compound and its reagents.
Hazard Summary: Based on safety data sheets for methanesulfonate compounds, this compound is expected to be:
-
Harmful if swallowed [2].
-
Causes skin irritation and may cause an allergic skin reaction [2].
-
Causes serious eye irritation [2].
-
May cause genetic defects and cancer .
-
Suspected of damaging fertility or the unborn child .
-
May cause respiratory irritation [2].
Required Personal Protective Equipment (PPE):
-
Respiratory Protection: A vapor respirator is recommended. Work must be performed in a certified chemical fume hood.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical goggles are required. A face shield may be necessary depending on the scale.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Protective clothing may be necessary for larger quantities.
Emergency Procedures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If irritation or a rash occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |
| 2-Methoxyethanol | 109-86-4 | C₃H₈O₂ | 76.09 | Sigma-Aldrich |
| Methanesulfonyl Chloride | 124-63-0 | CH₃ClO₂S | 114.55 | Sigma-Aldrich |
| Pyridine (anhydrous) | 110-86-1 | C₅H₅N | 79.10 | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Hydrochloric Acid (1M aq.) | 7647-01-0 | HCl | 36.46 | VWR |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | VWR |
| Brine (Saturated NaCl aq.) | 7647-14-5 | NaCl | 58.44 | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Sigma-Aldrich |
Experimental Protocol
This protocol describes the synthesis of this compound from 2-methoxyethanol and methanesulfonyl chloride[3].
Workflow Diagram:
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-methoxyethanol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) and anhydrous pyridine (1.5 eq) under a nitrogen or argon atmosphere.
-
Cool the reaction mixture to 0°C in an ice-water bath.
-
-
Addition of Reagent:
-
Slowly add methanesulfonyl chloride (1.2 eq) to the stirred solution dropwise via a syringe or dropping funnel. Maintain the internal temperature below 5°C.
-
A precipitate (pyridinium hydrochloride) will form upon addition.
-
-
Reaction:
-
After the addition is complete, allow the mixture to stir at 0°C for 1 hour.
-
Remove the ice bath and let the reaction warm to room temperature, stirring for an additional 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting alcohol.
-
-
Aqueous Workup:
-
Cool the mixture back to 0°C and slowly quench the reaction by adding 1M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). This will dissolve the pyridinium salts.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
-
The final product, this compound, should be a colorless to light yellow liquid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Product Data and Properties
| Property | Value |
| CAS Number | 16427-44-4[1] |
| Molecular Formula | C₄H₁₀O₄S[1] |
| Molecular Weight | 154.18 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 126 °C at 12 mmHg |
| Specific Gravity | ~1.25 (20/20 °C) |
| Refractive Index | ~1.43 |
Signaling Pathway and Mechanism of Action
As an alkylating agent, this compound reacts with nucleophiles. In a biological context, this includes nucleophilic sites on DNA and proteins. The methanesulfonate group is an excellent leaving group, facilitating an Sɴ2 reaction where the ethyl methoxy moiety is transferred to the nucleophile. This covalent modification can lead to cytotoxicity and genotoxicity, which is the basis for the compound's hazardous nature and its use in certain research applications.
Caption: General mechanism of action for an alkylating agent like this compound.
References
Application Notes and Protocols: 2-Methoxyethyl Methanesulfonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl methanesulfonate, also known as 2-methoxyethyl mesylate, is a versatile and efficient alkylating agent employed in organic synthesis. Its utility stems from the presence of a methanesulfonate (mesylate) group, which is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the 2-methoxyethyl moiety onto a wide range of nucleophiles, including phenols, amines, and carboxylates. The resulting 2-methoxyethylated compounds are of significant interest in medicinal chemistry and drug development, as this group can enhance pharmacokinetic properties such as solubility and metabolic stability. These reactions typically proceed via an SN2 mechanism, leading to a predictable inversion of stereochemistry at the reaction center.
Synthesis of this compound
The synthesis of this compound is readily achieved by the reaction of 2-methoxyethanol with methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine. The base serves to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methoxyethanol
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1.0 N Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a cooled (0 °C) solution of 2-methoxyethanol (0.8 mL) in anhydrous dichloromethane (50 mL) in a round-bottom flask, slowly add triethylamine (2 mL).
-
Add methanesulfonyl chloride (1.3 mL) dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour.
-
Upon completion of the reaction (monitorable by TLC), wash the reaction mixture sequentially with 1.0 N NaOH solution and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil. The product is often obtained in quantitative yield and can be used in subsequent steps without further purification.[1]
Applications in Nucleophilic Substitution Reactions
This compound is an effective electrophile for the alkylation of various nucleophiles. Below are protocols for its reaction with phenols, amines, and carboxylates.
O-Alkylation of Phenols
The reaction of this compound with phenols provides a straightforward method for the synthesis of 2-methoxyethyl aryl ethers.
Experimental Protocol: Alkylation of 3-Fluoro-4-nitrophenol
Materials:
-
This compound
-
3-Fluoro-4-nitrophenol
-
Cesium carbonate (Cs₂CO₃)
-
2-Butanone (MEK)
-
Ethyl acetate
-
Heptane
-
Silica gel
Procedure:
-
Dissolve this compound (1.54 g) in 2-butanone (150 mL).
-
Add cesium carbonate (6.50 g) and 3-fluoro-4-nitrophenol (1.52 g) to the solution.
-
Reflux the reaction mixture for 19 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using an eluent of ethyl acetate/heptane to give the desired 2-methoxyethylated phenol ether.[1]
N-Alkylation of Amines (Adapted Protocol)
The following are adapted protocols for the N-alkylation of primary and secondary amines based on general procedures for alkylation with methanesulfonates. The reaction with primary amines may require an excess of the amine to minimize over-alkylation.
Experimental Protocol: Alkylation of a Primary Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline (2-3 equivalents)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of aniline (2.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add a solution of this compound (1.0 eq) in acetonitrile.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Alkylation of a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
Procedure:
-
Combine morpholine (1.2 eq) and sodium bicarbonate (1.5 eq) in DMF.
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours, or gently heat to 50 °C to increase the rate.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by distillation or column chromatography.
O-Alkylation of Carboxylic Acids (Adapted Protocol)
The alkylation of carboxylic acids with this compound is typically carried out by first converting the carboxylic acid to its more nucleophilic carboxylate salt.
Experimental Protocol: Synthesis of 2-Methoxyethyl Benzoate
Materials:
-
Benzoic acid
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
Procedure:
-
In a separate flask, prepare the sodium benzoate by reacting benzoic acid (1.2 eq) with sodium hydride (1.2 eq) in anhydrous DMF at 0 °C to room temperature.
-
To this solution of the carboxylate salt, add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Heat the reaction mixture to 50-70 °C and stir for 6-18 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be purified by distillation or column chromatography.
Quantitative Data Summary
| Reaction Type | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Synthesis | 2-Methoxyethanol | Triethylamine | DCM | 0 to RT | 1 | Quantitative | [1] |
| O-Alkylation | 3-Fluoro-4-nitrophenol | Cs₂CO₃ | 2-Butanone | Reflux | 19 | 98 | [1] |
| N-Alkylation | Aniline | K₂CO₃ | Acetonitrile | 60-80 | 12-24 | N/A | Adapted |
| N-Alkylation | Morpholine | NaHCO₃ | DMF | RT-50 | 24-48 | N/A | Adapted |
| O-Alkylation | Benzoic Acid | NaH | DMF | 50-70 | 6-18 | N/A | Adapted |
Visualized Workflows and Relationships
Caption: General workflow for the synthesis of this compound and its subsequent use in the alkylation of various nucleophiles.
Caption: SN2 mechanism for the alkylation of a nucleophile with this compound.
References
Application Notes and Protocols for DNA Alkylation using 2-Methoxyethyl methanesulfonate
Disclaimer: Due to the limited availability of specific experimental data for 2-Methoxyethyl methanesulfonate, this document utilizes data and protocols for the closely related and well-characterized SN2 alkylating agent, Methyl Methanesulfonate (MMS). The mechanism of DNA alkylation by this compound is expected to be highly similar to that of MMS. Researchers should use the following information as a guideline and may need to optimize specific conditions for their experimental system when using this compound.
Introduction
This compound is a monofunctional alkylating agent that covalently modifies DNA, primarily by methylating nitrogen and oxygen atoms in the purine bases. This process, known as DNA alkylation, can lead to base mispairing, replication blocks, and the formation of apurinic/apyrimidinic (AP) sites.[1][2][3] The resulting DNA damage triggers a complex cellular response, including the activation of DNA repair pathways, cell cycle arrest, and in cases of extensive damage, apoptosis.[4] Due to its ability to induce DNA lesions, this compound and its analogs are valuable tools for studying DNA repair mechanisms, cell cycle checkpoints, and the cellular response to genotoxic stress. These compounds are also used to screen for genes involved in DNA damage response and to investigate the efficacy of potential cancer therapeutics.[1][2][4]
Mechanism of Action
As an SN2 type methylating agent, this compound transfers a methyl group to nucleophilic sites on the DNA bases.[5] The primary targets for alkylation in double-stranded DNA are the N7 position of guanine (approximately 80% of adducts) and the N3 position of adenine (approximately 10% of adducts). While N7-methylguanine is a relatively stable lesion, N3-methyladenine is cytotoxic as it can stall DNA replication.[1] In single-stranded DNA, alkylation can also occur at the N1 position of adenine and the N3 position of cytosine.[5]
The cellular response to this damage involves multiple DNA repair pathways. The Base Excision Repair (BER) pathway is primarily responsible for correcting the base lesions caused by alkylating agents.[3] Other pathways, such as homologous recombination and post-replication repair, are also implicated in the response to MMS-induced damage, particularly in repairing secondary lesions like double-strand breaks that can arise during replication of damaged DNA.[1][4]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.[6] It is classified as a substance that may cause genetic defects and cancer.[7] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[6]
First Aid Measures:
-
Inhalation: Move to fresh air. Seek medical attention if you feel unwell.[6]
-
Skin Contact: Remove contaminated clothing immediately. Rinse skin with plenty of water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[6]
-
Ingestion: Rinse mouth and seek medical attention.[6]
Storage: Store in a cool, dark, and tightly sealed container, away from oxidizing agents.[6]
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[7]
Data Presentation
The following tables summarize quantitative data from studies using the model compound, Methyl Methanesulfonate (MMS), to induce DNA damage in various cell types. These values can serve as a starting point for designing experiments with this compound.
Table 1: MMS Concentration and Treatment Times for DNA Damage Induction in Mammalian Cells
| Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| TK6 | 200 µM | 4 hours | Increased DNA damage (Comet Assay) | [8] |
| L1210 | Not specified | 2 hours | 50% reduction in colony formation | [6] |
| AA8 | 3 mM | 0.5 hours | Induction of heat-labile sites | [9] |
| CHO-S | 1.6 mg/mL | 4 hours | 80% DNA in comet tail | [3] |
Table 2: MMS-Induced DNA Damage in Saccharomyces cerevisiae
| Strain | Concentration | Treatment Time | Observed Effect | Reference |
| Wild Type | 0.035% | Not specified | Growth inhibition | [1] |
| rad53 mutant | 0.035% | Not specified | High sensitivity | [1] |
Table 3: MMS-Induced DNA Damage in Allium cepa Root Cells (Comet Assay)
| MMS Concentration | % Head DNA | % Tail DNA | Tail Moment (µm) | Olive Tail Moment (µm) |
| 0 µM | 96.3% | 3.7% | 0.263 | 0.678 |
| 50 µM | 68.3% | Not specified | Not specified | 8.99 |
| 100 µM | 51.7% | Not specified | Not specified | 38.96 |
| 250 µM | 40.2% | Not specified | Not specified | 52.05 |
| 500 µM | 34.2% | Not specified | Not specified | 68.21 |
| 1000 µM | 32.4% | Not specified | Not specified | 75.38 |
| 2000 µM | 21.6% | Not specified | Not specified | 89.78 |
| 4000 µM | 8.3% | 91.7% | 235.84 | 130.29 |
Data from:
Experimental Protocols
The following are generalized protocols for inducing and analyzing DNA damage using an alkylating agent like MMS. These should be adapted and optimized for the specific cell type and experimental goals when using this compound.
Protocol 1: Induction of DNA Alkylation in Cultured Mammalian Cells
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (or MMS)
-
Phosphate-buffered saline (PBS)
-
Cell counting device (e.g., hemocytometer)
-
Sterile culture plates or flasks
-
Appropriate personal protective equipment
Procedure:
-
Cell Seeding: Seed the desired number of cells into culture plates or flasks and allow them to attach and grow overnight in a humidified incubator at 37°C with 5% CO
2. The seeding density should be optimized for the specific cell line and duration of the experiment. -
Preparation of Alkylating Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentration of the alkylating agent.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C.
-
Removal of Agent: After the incubation period, remove the medium containing the alkylating agent and wash the cells twice with sterile PBS.
-
Post-incubation: Add fresh, pre-warmed complete culture medium to the cells.
-
Downstream Analysis: The cells are now ready for downstream applications such as cell viability assays, DNA damage analysis (e.g., Comet assay), or cell cycle analysis.
Protocol 2: Analysis of DNA Strand Breaks using the Alkaline Comet Assay
Materials:
-
Treated and control cells from Protocol 1
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Comet assay slides
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline unwinding and electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation: Prepare a base layer of 1% NMPA on the comet assay slides and allow it to solidify.
-
Cell Embedding: Harvest the treated and control cells and resuspend them in PBS at a concentration of approximately 1 x 10^5 cells/mL. Mix the cell suspension with 0.5% LMPA at a 1:10 (v/v) ratio at 37°C and immediately pipette onto the NMPA layer on the slide. Gently spread the mixture and allow it to solidify at 4°C.
-
Cell Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour in the dark.
-
Alkaline Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank. Fill the tank with cold alkaline unwinding and electrophoresis buffer, ensuring the slides are covered. Let the slides sit for 20-40 minutes at 4°C in the dark to allow for DNA unwinding.
-
Electrophoresis: Apply a voltage of approximately 1 V/cm (e.g., 25 V for a 25 cm tank) for 20-30 minutes at 4°C.
-
Neutralization: Carefully remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5-10 minutes. Repeat this step twice with fresh buffer.
-
Staining: Drain the slides and stain the DNA with an appropriate fluorescent dye according to the manufacturer's instructions.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail length, and tail moment).
Visualizations
Caption: Mechanism of DNA alkylation by this compound.
Caption: Simplified DNA damage response pathway to alkylating agents.
Caption: General experimental workflow for studying DNA damage.
References
- 1. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. DNA damage in cultured L1210 cells by 2-haloethyl esters of (methylsulfonyl)methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. environmentaljournals.org [environmentaljournals.org]
- 8. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-rate effects of ethyl methanesulfonate on survival and mutation induction in cultured Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Modification Using 2-Methoxyethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl methanesulfonate (MMS) is a monofunctional alkylating agent capable of covalently modifying proteins. This property makes it a valuable tool in chemical biology and drug development for probing protein structure, function, and interactions. By introducing a 2-methoxyethyl group onto nucleophilic amino acid residues, MMS can be used to block reactive sites, introduce labels for downstream analysis, or modulate protein activity. These application notes provide an overview of the use of MMS for protein modification, including its reactivity, and detailed protocols for experimental application and analysis.
Mechanism of Action: this compound acts as an electrophile, reacting with nucleophilic side chains of amino acids. The methanesulfonate group is a good leaving group, facilitating the transfer of the 2-methoxyethyl group to the protein. The primary targets for alkylation are the thiol group of cysteine, the imidazole ring of histidine, and the ε-amino group of lysine. The reactivity towards different amino acids is pH-dependent.
Data Presentation
Table 1: Reactivity of this compound with Amino Acid Residues
| Amino Acid Residue | Nucleophilic Group | Relative Reactivity (pH 7.4) | Mass Shift (Da) |
| Cysteine | Thiol (-SH) | +++ | +74.09 |
| Histidine | Imidazole | ++ | +74.09 |
| Lysine | ε-Amino (-NH₂) | + | +74.09 |
| Methionine | Thioether (-S-CH₃) | + | +74.09 |
| Aspartate | Carboxyl (-COOH) | +/- | +74.09 |
| Glutamate | Carboxyl (-COOH) | +/- | +74.09 |
| N-terminus | α-Amino (-NH₂) | + | +74.09 |
Note: Relative reactivity is a qualitative assessment. Actual reactivity depends on solvent accessibility, local pKa of the residue, and reaction conditions.
Table 2: Recommended Reaction Conditions for Protein Modification
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can lead to aggregation upon modification. |
| MMS Concentration | 1 - 100 mM (10-1000 fold molar excess) | The optimal concentration should be determined empirically. |
| pH | 7.0 - 8.5 | Higher pH increases the nucleophilicity of thiol and amino groups. |
| Temperature | 4 - 37 °C | Higher temperatures increase the reaction rate but may compromise protein stability. |
| Incubation Time | 30 minutes - 4 hours | Reaction time should be optimized to achieve desired modification level. |
| Buffer | Phosphate, HEPES, Bicarbonate | Avoid buffers with primary amines (e.g., Tris) as they can react with MMS. |
Experimental Protocols
Protocol 1: In-Solution Modification of a Purified Protein with this compound
This protocol describes the modification of a purified protein in solution.
Materials:
-
Purified protein of interest
-
This compound (MMS)
-
Reaction Buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)
-
Quenching Reagent (e.g., 1 M Dithiothreitol (DTT) or 1 M L-cysteine)
-
Desalting column or dialysis cassette (e.g., PD-10 column or 3.5 kDa MWCO cassette)
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
MMS Preparation: Prepare a fresh stock solution of MMS (e.g., 1 M in DMSO or ethanol).
-
Reaction Setup: Add the desired molar excess of MMS to the protein solution. For example, for a 100-fold molar excess, add 1 µL of a 100 mM MMS stock to 100 µL of a 10 µM protein solution.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-2 hours) with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching reagent to scavenge unreacted MMS. Add DTT to a final concentration of 50 mM and incubate for 15 minutes.
-
Removal of Excess Reagents: Remove unreacted MMS and quenching reagent by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Analysis: Analyze the modified protein using techniques such as SDS-PAGE, mass spectrometry, or functional assays.
Protocol 2: Analysis of MMS-Modified Proteins by Mass Spectrometry
This protocol outlines a general workflow for identifying the sites of modification using mass spectrometry.
Materials:
-
MMS-modified protein sample (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic Acid (FA)
-
Acetonitrile (ACN)
-
C18 desalting spin tips
-
LC-MS/MS instrument
Procedure:
-
Reduction and Alkylation:
-
To the modified protein solution, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes to alkylate free cysteines.
-
-
Proteolytic Digestion:
-
Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 spin tip according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS. Set the instrument to perform data-dependent acquisition to fragment peptides and identify modification sites.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database using a search engine (e.g., Mascot, Sequest, MaxQuant).
-
Specify the mass shift of the 2-methoxyethyl group (+74.09 Da) as a variable modification on potential target residues (C, H, K, M, N-terminus).
-
Validate the identified modification sites by manual inspection of the MS/MS spectra.
-
Mandatory Visualization
Caption: Workflow for in-solution protein modification with MMS.
Caption: Simplified mechanism of protein alkylation by MMS.
Caption: Workflow for identifying modification sites by mass spectrometry.
Application Notes and Protocols for 2-Methoxyethyl Methanesulfonate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxyethyl methanesulfonate (MMS) is a monofunctional alkylating agent widely used in cell culture experiments to induce DNA damage and study cellular responses to genotoxicity. MMS methylates DNA bases, primarily guanine at the N7 position and adenine at the N3 position. This damage can lead to replication fork stalling, the formation of single-strand breaks (SSBs), and, at high concentrations, double-strand breaks (DSBs).[1][2] Cells respond to MMS-induced DNA damage by activating complex signaling pathways that orchestrate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. These characteristics make MMS a valuable tool for studying DNA damage response (DDR) pathways, screening for potential sensitizer or protective compounds, and elucidating mechanisms of drug resistance.
This document provides detailed experimental protocols for utilizing MMS in cell culture, including methods for assessing cytotoxicity, DNA damage, and apoptosis. It also summarizes quantitative data from various studies and provides diagrams of the key signaling pathways and experimental workflows.
Data Presentation
Table 1: Cytotoxicity of this compound (MMS) in Various Cell Lines
| Cell Line | Assay | Incubation Time | IC50 Value | Observed Effects |
| HeLa | MTT | 12, 24, 36, 48 h | Not specified | Dose- and time-dependent decrease in cell viability.[3] |
| H1299 (p53-deficient) | Apoptosis | Not specified | Not specified | MMS at 400 and 800 µM induced apoptosis.[1] |
| Hep3B (p53-deficient) | Apoptosis | Not specified | Not specified | MMS at 400 and 800 µM induced apoptosis.[1] |
| HEK293 | MTS | 24 h (after 3h treatment) | Not specified | Dose-dependent decrease in cell viability.[4] |
| HCT116 (p53 wild-type) | Apoptosis | 24 h | Not specified | Dose-dependent increase in apoptosis (30-450 µM MMS).[5] |
| HCT116 (p53-null) | Apoptosis | 24 h | Not specified | Reduced apoptosis compared to wild-type cells.[5] |
| TK6 (p53 wild-type) | Not specified | Not specified | ~50 µg/ml | Significant sensitivity observed.[6] |
| WI-L2-NS (p53 mutant) | Not specified | Not specified | >50 µg/ml | Reduced sensitivity compared to wild-type cells.[6] |
Table 2: Experimental Conditions for MMS-Induced DNA Damage and Apoptosis Assays
| Assay | Cell Line | MMS Concentration | Incubation Time | Key Findings |
| Comet Assay | Mouse Fibroblasts | 0.5 mM | 15 min | Impaired SSB repair in Pol β-defective cells in G1 phase.[2] |
| γH2AX Foci Formation | Mouse Fibroblasts | 1 mM | 1 h | Increased γH2AX foci in Pol β-defective cells.[2] |
| Apoptosis (Cleaved Caspase-3) | HT1080 | 100, 200, 300 µM | 24 h | p53-dependent induction of apoptosis.[5] |
| Apoptosis (Cleaved Caspase-3) | HCT116 | 30, 100, 200, 300, 450 µM | 24 h | p53-dependent induction of apoptosis.[5] |
Experimental Protocols
Assessment of Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is indicative of the viable cell number.[3][7][8][9]
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound (MMS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
MMS Treatment: Prepare serial dilutions of MMS in complete culture medium. Remove the old medium from the wells and add 100 µL of the MMS-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve MMS, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize MTT into insoluble formazan crystals.[7][9]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Detection of DNA Damage (Alkaline Comet Assay)
The alkaline single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[10][11]
Materials:
-
Microscope slides (pre-coated with 1% normal melting point agarose)
-
Low melting point (LMP) agarose (0.5% in PBS)
-
Lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or Propidium Iodide)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Treatment: Treat cells with MMS at the desired concentrations and for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of approximately 2 x 10^5 cells/mL in ice-cold PBS.
-
Embedding Cells in Agarose: Mix the cell suspension with molten LMP agarose (at 37°C) at a 1:10 ratio (v/v).[12] Immediately pipette 75-100 µL of this mixture onto a pre-coated slide and cover with a coverslip.
-
Solidification: Place the slides on a cold flat surface (4°C) for at least 10 minutes to solidify the agarose.
-
Cell Lysis: Carefully remove the coverslips and immerse the slides in cold lysis buffer for at least 1 hour at 4°C.[13]
-
DNA Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Allow the DNA to unwind for 20-30 minutes.[14]
-
Electrophoresis: Apply a voltage of 1 V/cm and run the electrophoresis for 20-30 minutes at 4°C.[10][14]
-
Neutralization: After electrophoresis, gently remove the slides and immerse them in neutralization buffer for 5-10 minutes. Repeat this step twice.[14]
-
Staining and Visualization: Stain the slides with a suitable DNA intercalating dye. Visualize the "comets" using a fluorescence microscope.
-
Image Analysis: Capture images and analyze them using appropriate software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail, and tail moment).[12]
Assessment of Apoptosis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[15][16][17]
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Treatment: Treat cells with MMS at various concentrations for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour.[15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Mandatory Visualization
References
- 1. Methyl methanesulfonate induces apoptosis in p53-deficient H1299 and Hep3B cells through a caspase 2- and mitochondria-associated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The accumulation of MMS-induced single strand breaks in G1 phase is recombinogenic in DNA polymerase β defective mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of methyl methanesulfonate (MMS)-induced excision repair on p53-dependent apoptosis in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. bio-protocol.org [bio-protocol.org]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. academic.oup.com [academic.oup.com]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biologi.ub.ac.id [biologi.ub.ac.id]
Application Notes and Protocols for Assessing the Mutagenic Potential of 2-Methoxyethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the mutagenic potential of 2-Methoxyethyl methanesulfonate (MMS), a suspected alkylating agent. The protocols detailed below are based on established genotoxicity assays and are intended to guide researchers in the accurate assessment of this compound's impact on genetic material.
Introduction to this compound
This compound (CAS No. 16427-44-4) is a chemical compound belonging to the methanesulfonate ester class. Due to its structural similarity to known mutagens such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), it is crucial to characterize its genotoxic potential. Alkylating agents like MMS are known to react with DNA, forming adducts that can lead to mutations if not repaired. This document outlines the protocols for three key in vitro mutagenicity assays: the Ames test (bacterial reverse mutation assay), the in vitro micronucleus assay, and the in vitro comet assay.
Safety Precautions: this compound is suspected to be a mutagen and potential carcinogen. All handling should be performed in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2] All waste containing this compound must be disposed of according to institutional and national regulations for hazardous materials.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Principle
Histidine-auxotrophic (his- ) strains of S. typhimurium are exposed to the test compound. If the compound is a mutagen, it will cause mutations that revert the bacteria to a prototrophic (his+) state, allowing them to grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the substance. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
Data Presentation
Data presented below is hypothetical and for illustrative purposes. Actual results may vary and should be determined experimentally.
Table 1: Ames Test Results for this compound
| Strain | Concentration (µ g/plate ) | Without S9 Mix (Mean Revertants ± SD) | With S9 Mix (Mean Revertants ± SD) |
| TA98 | 0 (Vehicle Control) | 25 ± 5 | 30 ± 6 |
| 10 | 28 ± 4 | 35 ± 5 | |
| 50 | 35 ± 6 | 65 ± 8 | |
| 100 | 45 ± 7 | 120 ± 15 | |
| 500 | 60 ± 9 | 250 ± 25 | |
| TA100 | 0 (Vehicle Control) | 110 ± 12 | 120 ± 15 |
| 10 | 125 ± 15 | 150 ± 18 | |
| 50 | 200 ± 20 | 350 ± 30 | |
| 100 | 350 ± 35 | 600 ± 50 | |
| 500 | 550 ± 45 | >1000 (toxic) | |
| TA1535 | 0 (Vehicle Control) | 15 ± 4 | 18 ± 5 |
| 10 | 18 ± 3 | 25 ± 6 | |
| 50 | 30 ± 5 | 55 ± 8 | |
| 100 | 55 ± 7 | 110 ± 12 | |
| 500 | 80 ± 10 | 220 ± 20* | |
| TA1537 | 0 (Vehicle Control) | 12 ± 3 | 15 ± 4 |
| 10 | 14 ± 4 | 18 ± 5 | |
| 50 | 18 ± 5 | 25 ± 6 | |
| 100 | 22 ± 6 | 35 ± 7 | |
| 500 | 25 ± 7 | 45 ± 8 |
* Indicates a significant increase in revertant colonies compared to the vehicle control (p < 0.05).
Experimental Protocol
-
Strain Preparation: Inoculate S. typhimurium strains TA98, TA100, TA1535, and TA1537 into nutrient broth and incubate overnight at 37°C with shaking.
-
Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired concentrations.
-
S9 Mix Preparation (for metabolic activation): Prepare the S9 mix containing S9 fraction, buffer, and cofactors immediately before use and keep on ice.
-
Plate Incorporation Assay:
-
To 2 ml of molten top agar (at 45°C), add 0.1 ml of the bacterial culture and 0.1 ml of the test compound dilution (or vehicle control).
-
For metabolic activation, add 0.5 ml of the S9 mix to the top agar. For tests without metabolic activation, add 0.5 ml of phosphate buffer.
-
Vortex gently and pour the mixture onto minimal glucose agar plates.
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertants, typically at least a two-fold increase over the background for at least one strain.
Diagram
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects genotoxic damage at the chromosomal level. It identifies agents that cause chromosomal breakage (clastogens) or interfere with the mitotic apparatus (aneugens).
Principle
Cells are treated with the test compound. After treatment, cytokinesis is blocked using cytochalasin B, resulting in binucleated cells. Micronuclei, which are small, membrane-bound DNA fragments from acentric chromosome fragments or whole lagging chromosomes, are scored in these binucleated cells. An increase in the frequency of micronucleated cells indicates genotoxic potential.
Data Presentation
Data presented below is hypothetical and for illustrative purposes. Actual results may vary and should be determined experimentally.
Table 2: In Vitro Micronucleus Assay Results for this compound in CHO-K1 Cells
| Concentration (µM) | Without S9 Mix (% Micronucleated Binucleated Cells ± SD) | With S9 Mix (% Micronucleated Binucleated Cells ± SD) | Cytokinesis-Block Proliferation Index (CBPI) |
| 0 (Vehicle Control) | 1.5 ± 0.5 | 1.8 ± 0.6 | 1.85 |
| 10 | 2.0 ± 0.7 | 2.5 ± 0.8 | 1.82 |
| 50 | 5.5 ± 1.2 | 8.0 ± 1.5 | 1.75 |
| 100 | 12.0 ± 2.5 | 18.5 ± 3.0 | 1.60 |
| 200 | 25.0 ± 4.0 | 35.0 ± 5.5 | 1.45 |
* Indicates a significant increase in micronucleated cells compared to the vehicle control (p < 0.05).
Experimental Protocol
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells or human peripheral blood lymphocytes in appropriate medium until they reach exponential growth.
-
Treatment: Seed cells into culture plates. After attachment, treat the cells with various concentrations of this compound (with and without S9 mix) for a short period (e.g., 3-6 hours). Include a vehicle control and a positive control (e.g., Mitomycin C without S9, Cyclophosphamide with S9).
-
Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B (typically 3-6 µg/ml).
-
Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths.
-
Harvesting and Staining: Harvest the cells by trypsinization, treat with a hypotonic solution, and fix. Drop the cell suspension onto clean microscope slides and air dry. Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Score at least 1000 binucleated cells per concentration for the presence of micronuclei. Calculate the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.
Diagram
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The alkaline version of the assay detects single-strand breaks, double-strand breaks, and alkali-labile sites.
Principle
Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving the DNA as a "nucleoid." The slides are then placed in an alkaline solution to unwind the DNA and subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleoid, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Data Presentation
Data presented below is hypothetical and for illustrative purposes. Actual results may vary and should be determined experimentally.
Table 3: In Vitro Alkaline Comet Assay Results for this compound in TK6 Cells
| Concentration (µM) | % Tail DNA (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
| 0 (Vehicle Control) | 3.5 ± 1.2 | 1.2 ± 0.4 |
| 25 | 8.2 ± 2.5 | 3.5 ± 1.1 |
| 50 | 15.8 ± 4.1 | 8.2 ± 2.3 |
| 100 | 28.5 ± 6.3 | 15.6 ± 4.5 |
| 200 | 45.1 ± 8.9 | 25.8 ± 6.7 |
* Indicates a significant increase in DNA damage compared to the vehicle control (p < 0.05).
Experimental Protocol
-
Cell Treatment: Treat a suspension of cells (e.g., TK6 human lymphoblastoid cells) with various concentrations of this compound for a defined period (e.g., 1-4 hours) at 37°C. Include vehicle and positive controls (e.g., hydrogen peroxide or MMS).
-
Slide Preparation: Mix a small aliquot of the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify on a cold surface.
-
Lysis: Immerse the slides in a cold lysis solution (high salt and detergent) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold, freshly prepared alkaline electrophoresis buffer (pH > 13) for a period (e.g., 20-40 minutes) to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for a set time (e.g., 20-30 minutes) in the cold.
-
Neutralization and Staining: Gently remove the slides, neutralize with a Tris buffer, and stain with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide).
-
Scoring: Analyze the slides using a fluorescence microscope equipped with image analysis software. Score at least 50-100 randomly selected cells per slide. Key parameters to measure are % Tail DNA and Olive Tail Moment.
Diagram
Mechanism of Action and Signaling Pathways
Alkylating agents like this compound are expected to exert their mutagenic effects by transferring an alkyl group to nucleophilic sites on DNA bases. The primary mechanism involves the formation of DNA adducts, which can lead to mispairing during DNA replication or the formation of apurinic/apyrimidinic (AP) sites. These lesions can subsequently be converted into single- and double-strand breaks, triggering a DNA damage response (DDR).
Diagram of DNA Damage and Repair Pathway
This pathway illustrates that exposure to this compound can lead to the formation of DNA adducts. These adducts, if not properly repaired by pathways such as Base Excision Repair (BER), can lead to single-strand breaks (SSBs) and, subsequently, more severe double-strand breaks (DSBs) during DNA replication. These events can result in point mutations, chromosomal aberrations, or, in cases of extensive damage, programmed cell death (apoptosis).
References
In Vitro Applications of 2-Methoxyethyl Methanesulfonate: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl methanesulfonate (MMS) is a monofunctional alkylating agent widely utilized in in vitro research to study cellular responses to DNA damage. By transferring a methyl group to DNA, primarily at the N7 position of guanine and the N3 position of adenine, MMS induces a variety of cellular stress responses. These include the activation of DNA damage repair pathways, cell cycle arrest, and, at sufficient concentrations, the induction of apoptosis. Its well-characterized mechanism of action makes it an invaluable tool for investigating the intricacies of DNA repair, cell cycle checkpoints, and programmed cell death. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of MMS in a laboratory setting.
Mechanism of Action
MMS is a direct-acting alkylating agent that does not require metabolic activation. Its primary mode of action is the methylation of DNA bases, leading to the formation of adducts that distort the DNA helix. This damage is recognized by the cell's DNA damage response (DDR) network, which initiates a cascade of signaling events to coordinate DNA repair, cell cycle arrest, and potentially apoptosis.
The cellular response to MMS-induced DNA damage is multifaceted. The initial DNA lesions can stall replication forks and inhibit transcription. The DDR is primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn mediate cell cycle arrest, allowing time for DNA repair. If the damage is too extensive to be repaired, the cell may be directed towards apoptosis. MMS has been shown to induce apoptosis through both p53-dependent and p53-independent pathways.
In Vitro Applications
MMS is a versatile tool with a broad range of in vitro applications in cellular and molecular biology, toxicology, and drug development.
-
Induction of DNA Damage: MMS is commonly used as a positive control in genotoxicity assays to induce DNA strand breaks and base modifications.
-
Cell Cycle Analysis: Treatment with MMS can induce cell cycle arrest at various checkpoints, most notably the G2/M and intra-S phase checkpoints, making it a useful agent for studying cell cycle regulation.
-
Apoptosis Induction: MMS is a potent inducer of apoptosis and is frequently used to investigate the molecular mechanisms of programmed cell death.
-
DNA Repair Studies: By inducing specific types of DNA lesions, MMS facilitates the study of various DNA repair pathways, including base excision repair (BER) and homologous recombination (HR).
-
Drug Discovery and Screening: MMS can be used to screen for compounds that sensitize cancer cells to DNA-damaging agents or that inhibit DNA repair pathways.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound (MMS) on various cell lines.
Table 1: Cytotoxicity of MMS in Human Cancer Cell Lines
| Cell Line | Assay | Exposure Time (h) | IC50 |
| HeLa | MTT Assay | 12 | > 2 mM |
| HeLa | MTT Assay | 24 | ~1.5 mM |
| HeLa | MTT Assay | 36 | ~1.0 mM |
| HeLa | MTT Assay | 48 | ~0.8 mM |
| A549 | PI Staining | 24 | Not specified |
Data for HeLa cells is estimated from graphical representations in the cited literature.[1] Specific IC50 values were not provided. For A549 cells, a dose-dependent increase in cell death was observed, but a precise IC50 was not calculated in the referenced study.[2]
Table 2: Effect of MMS on Cell Viability
| Cell Line | Concentration | Exposure Time (h) | % Cell Viability (approx.) |
| HeLa | 0.5 mM | 24 | 80% |
| HeLa | 1.0 mM | 24 | 60% |
| HeLa | 2.0 mM | 24 | 40% |
| HeLa | 0.5 mM | 48 | 65% |
| HeLa | 1.0 mM | 48 | 45% |
| HeLa | 2.0 mM | 48 | 25% |
| A549 | 0.5 mM | 24 | 75% |
| A549 | 1.0 mM | 24 | 55% |
| A549 | 2.0 mM | 24 | 30% |
Data is estimated from graphical representations in the cited literature.[1][2]
Table 3: Induction of Apoptosis by MMS
| Cell Line | Concentration | Exposure Time (h) | % Apoptotic Cells (Annexin V+) |
| A549 | 1.0 mM | 24 | ~20% (Early + Late) |
| A549 | 2.0 mM | 24 | ~40% (Early + Late) |
Data is estimated from graphical representations in the cited literature.[2]
Table 4: Effect of MMS on Cell Cycle Distribution
| Cell Line | Concentration | Exposure Time (h) | % G0/G1 | % S | % G2/M |
| A549 (Control) | 0 | 48 | 62.10 | 18.23 | 19.67 |
| A549 | 25 µg/ml Cedrol | 48 | 78.27 | 9.33 | 11.73 |
Note: The provided data for A549 cell cycle distribution is for a different compound (Cedrol) as specific quantitative data for MMS was not found in the initial searches. This table is included as a template for how such data would be presented.[3]
Table 5: DNA Damage Quantification by Comet Assay
| Cell Line | Concentration | Exposure Time | Comet Parameter | Value (Mean ± SEM) |
| Human Fibroblasts | 0.5 mM | 30 min | % Tail DNA | Increased vs. control |
| TK6 | 150 µM | 4 h | % Tail DNA | Significantly increased vs. control |
| TK6 | 200 µM | 4 h | % Tail DNA | Further increased vs. 150 µM |
Specific numerical values for comet parameters like tail moment or % DNA in tail were not consistently available in a comparable format across different studies. The table indicates a dose-dependent increase in DNA damage.[4][5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method for determining the cytotoxic effects of MMS on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (MMS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare a series of dilutions of MMS in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the MMS dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with MMS and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of MMS for the desired time. Include an untreated control.
-
Harvest the cells (including any floating cells in the supernatant) and transfer to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) and analyzing by flow cytometry.
Materials:
-
Cells treated with MMS and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of MMS for the appropriate duration.
-
Harvest the cells and wash them once with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
DNA Damage Detection (Alkaline Comet Assay)
This protocol outlines the detection of DNA single-strand breaks and alkali-labile sites using the alkaline comet assay.
Materials:
-
Cells treated with MMS and control cells
-
Comet assay slides
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or Propidium Iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare a base layer of 1% NMPA on a comet slide and allow it to solidify.
-
Treat cells with MMS for the desired time and concentration.
-
Harvest the cells and resuspend them in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of 0.5% LMPA (at 37°C).
-
Quickly pipette the cell/agarose mixture onto the NMPA layer on the slide, spread with a coverslip, and place on ice to solidify.
-
Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes in the buffer.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
After electrophoresis, gently remove the slides and neutralize them by washing three times for 5 minutes each with neutralization buffer.
-
Stain the DNA with an appropriate fluorescent dye.
-
Visualize and score the comets using a fluorescence microscope and specialized software to quantify DNA damage (e.g., % tail DNA, tail moment).
Visualizations
Caption: Signaling pathway of MMS-induced DNA damage response.
Caption: Experimental workflow for apoptosis detection.
Caption: Logical relationship between MMS dose and cell fate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Induction of Cell Cycle Arrest, Apoptosis, and Reducing the Expression of MCM Proteins in Human Lung Carcinoma A549 Cells by Cedrol, Isolated from Juniperus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comet assay for quantification of the increased DNA damage burden in primary human chondrocytes with aging and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell survival after DNA damage in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methoxyethyl Methanesulfonate in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl methanesulfonate is an alkylating agent belonging to the class of methanesulfonate esters. While specific research on this particular compound in drug discovery is limited in publicly available literature, its structural similarity to well-characterized alkylating agents, such as Methyl Methanesulfonate (MMS), suggests its potential utility as a tool compound for studying DNA damage and repair mechanisms, and for evaluating the efficacy of novel cancer therapeutics.[1][2] Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to DNA, which can lead to strand breakage, cross-linking, and ultimately, cell death.[3] This document provides an overview of the potential applications of this compound in drug discovery, along with generalized protocols for its investigation.
Predicted Mechanism of Action
Based on its chemical structure, this compound is predicted to act as a monofunctional alkylating agent. The methanesulfonate group is an excellent leaving group, facilitating the transfer of the 2-methoxyethyl group to nucleophilic sites on DNA bases, primarily the N7 position of guanine and the N3 position of adenine.[4] This alkylation can stall replication forks and, if the damage is not repaired, can lead to the formation of DNA strand breaks and the induction of apoptosis.[1][4]
Potential Applications in Drug Discovery
-
Induction of DNA Damage: As a DNA alkylating agent, this compound can be used to induce DNA damage in cellular models to study the DNA Damage Response (DDR) pathway.[5]
-
Screening for DDR Inhibitors: It can be employed in high-throughput screening assays to identify small molecules that inhibit key proteins in the DDR pathway, such as PARP or ATM/ATR kinases.
-
Validation of Novel Cancer Targets: By inducing a specific type of DNA damage, it can be used to validate novel therapeutic targets involved in DNA repair and cell cycle control.
-
Synergistic/Combination Studies: It can be used in combination with other anticancer agents to investigate potential synergistic effects in killing cancer cells.
Data Presentation: Cytotoxicity of Related Alkylating Agents
The following tables summarize the cytotoxic effects of related alkylating agents on various cancer cell lines. This data can serve as a reference for designing dose-response studies with this compound.
Table 1: Cytotoxicity of Methyl Methanesulfonate (MMS)
| Cell Line | Assay Type | Exposure Time (hours) | IC50 / Effect |
| 10T1/2 (Mouse Embryo Fibroblasts) | Colony Formation | Not Specified | Dose-dependent reduction in colony formation |
| V79 (Chinese Hamster Lung Fibroblasts) | Not Specified | Not Specified | Dose-dependent DNA damage |
| HeLa (Human Cervical Cancer) | Not Specified | Not Specified | Dose-dependent DNA damage |
| Hep-G2 (Human Liver Cancer) | Not Specified | Not Specified | Dose-dependent DNA damage |
| Human Lymphocytes | Not Specified | Not Specified | Most sensitive to DNA damage |
Data is qualitative as specific IC50 values were not consistently provided in the search results.
Table 2: Cytotoxicity of 2-Chloroethyl (methylsulfonyl)methanesulfonate (ClEtSoSo)
| Cell Line | Key Characteristics | Effect |
| BE (Human Colon Carcinoma) | Mer- (deficient in O6-alkylguanine-DNA alkyltransferase) | More sensitive to ClEtSoSo |
| HT-29 (Human Colon Carcinoma) | Mer+ (proficient in O6-alkylguanine-DNA alkyltransferase) | More resistant to ClEtSoSo |
| VA-13 (SV40 Transformed Human Embryo) | Deficient in O6-alkylguanine-DNA alkyltransferase | More sensitive (Dose modification factor of 5) |
| IMR-90 (Normal Human Embryo Fibroblasts) | Proficient in O6-alkylguanine-DNA alkyltransferase | More resistant |
Signaling Pathway
Alkylating agents like MMS are known to activate the DNA Damage Response (DDR) pathway. Upon DNA alkylation, sensor proteins like PARP and the MRN complex recognize the damage and activate transducer kinases such as ATM and ATR. These kinases then phosphorylate a variety of downstream effector proteins, including CHK1, CHK2, and p53, leading to cell cycle arrest, DNA repair, or apoptosis.
Caption: DNA Damage Response pathway activated by alkylating agents.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: DNA Damage Assessment (Comet Assay)
This protocol is for the detection of DNA strand breaks in individual cells.[6]
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green or Propidium Iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Coat microscope slides with normal melting point agarose and allow to dry.
-
Embedding Cells: Mix the cell suspension with low melting point agarose and pipette onto the pre-coated slides. Allow to solidify at 4°C.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization: Gently wash the slides with neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).[6]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the effect of this compound on cell cycle distribution.[7][8]
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsinization.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells per sample.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
References
- 1. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 2. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Evaluating In Vitro DNA Damage Using Comet Assay [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
Application Notes and Protocols for Busulfan as a Biochemical for Proteomics
Important Note for Researchers: The following application notes and protocols are centered on the use of Busulfan , a bifunctional methanesulfonate alkylating agent, for proteomics applications. This is provided as a scientifically supported alternative to "2-Methoxyethyl methanesulfonate," for which there is a lack of published data in the field of proteomics. Busulfan shares a similar reactive group and is well-documented in proteomics literature, making it a relevant and practical substitute for studying protein alkylation and its downstream effects.
Introduction
Busulfan (1,4-butanediol dimethanesulfonate) is a potent, bifunctional alkylating agent widely used in chemotherapy. Its mechanism of action involves the covalent modification of nucleophilic sites on biomolecules, including DNA and proteins. In the context of proteomics, Busulfan serves as a valuable tool for:
-
Studying the cellular response to protein alkylation: By treating cells or tissues with Busulfan, researchers can induce protein modifications and subsequently use mass spectrometry-based proteomics to identify changes in protein expression, localization, and post-translational modifications, providing insights into cellular stress and damage response pathways.
-
Identifying protein adducts: Mass spectrometry can be employed to pinpoint the specific amino acid residues that are alkylated by Busulfan, offering a detailed understanding of its protein targets.[1][2]
-
Investigating drug-protein interactions: As a therapeutic agent, understanding which proteins Busulfan directly interacts with is crucial for elucidating its mechanism of action and potential off-target effects.
Mechanism of Action
Busulfan possesses two reactive methanesulfonate ester groups. These groups can react with nucleophilic side chains of amino acids, primarily through an S(_N)2 reaction mechanism, leading to the formation of stable covalent adducts. While its interaction with DNA is a primary contributor to its cytotoxic effects, Busulfan also directly alkylates proteins.
Mass spectrometry studies have identified that Busulfan preferentially forms adducts with the following amino acid residues:
As a bifunctional agent, a single Busulfan molecule can react with two nucleophilic sites, potentially leading to intra-protein or inter-protein cross-links.
Quantitative Data Presentation
Treatment of biological systems with Busulfan leads to significant alterations in the proteome. The following table summarizes representative quantitative proteomics data from a study investigating the effects of Busulfan on the mouse testis proteome. In this study, label-free quantification proteomics revealed a significant number of downregulated proteins 30 days after Busulfan treatment.[3][4]
| Protein Name | Gene Symbol | Fold Change (Busulfan vs. Control) | p-value |
| Lactate dehydrogenase A-like 6B | LDHAL6B | Downregulated | < 0.05 |
| Ubiquitin-specific protease 7 | USP7 | Downregulated | < 0.05 |
| Sperm-associated antigen 6 | SPAG6 | Downregulated | < 0.05 |
| A-kinase anchoring protein 4 | AKAP4 | Downregulated | < 0.05 |
| Outer dense fiber of sperm tails 2 | ODF2 | Downregulated | < 0.05 |
Note: Specific fold-change values were not available in the referenced abstracts. The table reflects the reported downregulation of these proteins.
Experimental Protocols
Protocol for In-Vitro Protein Alkylation with Busulfan for Mass Spectrometry Analysis
This protocol describes the direct incubation of a purified protein or protein mixture with Busulfan to identify adducted peptides.
Materials:
-
Purified protein or protein lysate (e.g., Human Serum Albumin)
-
Busulfan
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
Ammonium bicarbonate (50 mM, pH 8.0)
-
Formic acid
-
Acetonitrile (ACN)
-
Ultrapure water
-
C18 desalting spin columns
Procedure:
-
Protein Preparation: Dissolve the protein of interest in PBS at a concentration of 1-2 mg/mL.
-
Busulfan Incubation: Add Busulfan to the protein solution to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically. Incubate at 37°C for 2-24 hours.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Alkylation of Cysteines (Optional but Recommended): To prevent re-formation of disulfide bonds and to alkylate any remaining free cysteines, add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Quench the IAA reaction by adding DTT to a final concentration of 5 mM.
-
Buffer Exchange: Remove excess reagents by buffer exchange into 50 mM ammonium bicarbonate using a desalting column.
-
Trypsin Digestion: Add trypsin at a 1:50 (w/w) ratio of trypsin to protein. Incubate overnight at 37°C.
-
Digestion Quench: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Peptide Desalting: Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Resuspend the dried peptides in 0.1% formic acid in water for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol for Proteomic Analysis of Cells Treated with Busulfan
This protocol outlines a typical workflow for investigating changes in protein expression in cultured cells following Busulfan treatment.
Materials:
-
Cell culture medium and reagents
-
Busulfan
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
DTT
-
IAA
-
Sequencing-grade trypsin
-
Ammonium bicarbonate (50 mM, pH 8.0)
-
Formic acid
-
Acetonitrile (ACN)
-
Ultrapure water
-
C18 desalting spin columns
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with a predetermined concentration of Busulfan (e.g., 10-100 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Protein Digestion (In-Solution): a. Take a standardized amount of protein (e.g., 50 µg) from each sample. b. Perform reduction, alkylation, and trypsin digestion as described in steps 3-7 of Protocol 4.1.
-
Peptide Desalting: Desalt the resulting peptide mixtures using C18 spin columns.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS. For quantitative proteomics, methods such as label-free quantification (LFQ) or tandem mass tagging (TMT) can be employed.
-
Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to determine proteins that are differentially expressed between the Busulfan-treated and control groups.
Visualizations
Signaling Pathway
Busulfan treatment has been shown to impact various cellular signaling pathways, including those related to DNA damage response and inflammation. One such pathway is the TNF signaling pathway, which can lead to apoptosis or inflammation.
Caption: Busulfan-induced TNF signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a quantitative proteomics study investigating the effects of Busulfan.
Caption: Quantitative proteomics workflow with Busulfan.
References
- 1. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 2. Detection of busulfan adducts on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic analysis for busulfan-induced spermatogenesis disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic analysis for busulfan-induced spermatogenesis disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ring-Opening Polymerization using 2-Methoxyethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-Methoxyethyl Methanesulfonate as an initiator for the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines. This class of polymers, known as poly(2-oxazoline)s (PAOx), has garnered significant interest in the biomedical field for applications such as drug delivery, tissue engineering, and magnetic resonance imaging due to their biocompatibility and tunable properties.
Introduction
Cationic ring-opening polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. The choice of initiator is crucial as it influences the initiation efficiency, polymerization kinetics, and the nature of the polymer end-groups. Alkyl sulfonates, such as tosylates and triflates, are commonly employed as initiators for the CROP of 2-oxazolines. This compound, a member of the alkyl sulfonate family, serves as an effective initiator, introducing a 2-methoxyethyl group at the alpha-terminus of the polymer chain.
The polymerization proceeds via a nucleophilic attack of the nitrogen atom of the 2-oxazoline monomer on the electrophilic carbon of the initiator. This results in the formation of an oxazolinium active species, which then propagates by attacking subsequent monomer units. The living nature of this polymerization allows for the synthesis of block copolymers by sequential monomer addition.
Key Applications
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Synthesis of functional polymers: The 2-methoxyethyl end-group can be further functionalized for bioconjugation or surface attachment.
-
Preparation of block copolymers: The living nature of the polymerization allows for the synthesis of amphiphilic block copolymers for drug delivery systems.[1]
-
Development of biocompatible materials: Poly(2-oxazoline)s are known for their stealth properties, reducing non-specific protein adsorption.
Experimental Data
The following table summarizes representative data for the polymerization of 2-ethyl-2-oxazoline (EtOx) initiated by a methanesulfonate-containing initiator. While specific data for this compound is not widely published, the data for a poly(ethylene oxide) macroinitiator with a methanesulfonate (mesylate) end-group provides a relevant analogue for predicting the behavior of the system.[1]
| Initiator | Monomer | [M]/[I] Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI |
| Acetal-PEO-SO₂CH₃ | 2-Ethyl-2-oxazoline | 50 | Acetonitrile | 80 | 24 | 5,000 | 4,800 | 1.15 |
| Acetal-PEO-SO₂CH₃ | 2-Ethyl-2-oxazoline | 100 | Acetonitrile | 80 | 48 | 10,000 | 9,500 | 1.20 |
Note: Data is adapted from a study using a PEO-methanesulfonate macroinitiator and serves as an illustrative example.[1]
Experimental Protocols
Materials
-
Monomer: 2-substituted-2-oxazoline (e.g., 2-ethyl-2-oxazoline, EtOx). The monomer should be dried over calcium hydride and distilled under reduced pressure before use.
-
Initiator: this compound. Synthesized by reacting 2-methoxyethanol with methanesulfonyl chloride in the presence of a base. The initiator should be purified and stored under an inert atmosphere.
-
Solvent: Anhydrous polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Terminating agent: Methanolic solution of a nucleophile (e.g., potassium hydroxide or piperidine).
-
Inert gas: Argon or Nitrogen.
Protocol for Homopolymerization of 2-Ethyl-2-oxazoline
This protocol describes a typical procedure for the synthesis of poly(2-ethyl-2-oxazoline) with a target degree of polymerization of 100.
-
Reactor Setup: A dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition:
-
Add 10 mL of anhydrous acetonitrile to the flask via a syringe.
-
Add 1.0 g (10.1 mmol) of freshly distilled 2-ethyl-2-oxazoline to the solvent.
-
Add 14.2 mg (0.101 mmol) of this compound as the initiator.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 80 °C.
-
Allow the reaction to proceed for 48 hours under stirring.
-
-
Termination:
-
After the desired time, cool the reaction mixture to room temperature.
-
Add a 1 M solution of piperidine in methanol (0.5 mL) to terminate the polymerization.
-
Stir for an additional 2 hours at room temperature.
-
-
Purification:
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Collect the polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of methanol and re-precipitate in cold diethyl ether. Repeat this step twice.
-
Dry the final polymer under vacuum at 40 °C to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC) using appropriate standards.
-
Confirm the polymer structure and end-groups by ¹H NMR and ¹³C NMR spectroscopy.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of poly(2-oxazoline).
Signaling Pathway: Cationic Ring-Opening Polymerization Mechanism
Caption: Mechanism of CROP initiated by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxyethyl Methanesulfonate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 2-Methoxyethyl methanesulfonate synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from various factors, including reagent quality, reaction conditions, and workup procedures. This guide addresses the most common problems in a question-and-answer format.
Q1: My reaction shows a low conversion of the starting material, 2-methoxyethanol. What are the likely causes?
A1: Low conversion is often due to issues with the reagents or the reaction setup. Key factors to consider are:
-
Moisture Contamination: Methanesulfonyl chloride (MsCl) is highly reactive with water. Any moisture in the solvent, glassware, or starting alcohol will consume the MsCl, reducing the amount available for the desired reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Inadequate Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the HCl generated during the reaction. An insufficient amount of base can lead to a halt in the reaction. It is recommended to use a slight excess of the base (1.1-1.5 equivalents).[1]
-
Low Reagent Purity: The purity of both 2-methoxyethanol and methanesulfonyl chloride is critical. Impurities can interfere with the reaction. Use freshly opened or purified reagents whenever possible.[1][2]
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. Carefully measure and dispense all reagents.[1]
Q2: I observe the formation of significant side products in my reaction mixture. How can I minimize them?
A2: Side product formation is a common issue. Here are the primary side products and how to mitigate their formation:
-
Alkyl Chloride Formation: This can occur if the reaction temperature is too high or the reaction time is prolonged. Maintaining a low reaction temperature (e.g., 0 °C) is critical.[1]
-
Elimination (Alkene Formation): While less common with this substrate, using a less hindered base like pyridine can sometimes help if elimination is suspected. Maintaining a low temperature is also crucial.[1]
-
Hydrolysis of the Product: The desired methanesulfonate ester can be hydrolyzed back to the starting alcohol under aqueous or basic conditions during workup. It is important to perform the aqueous workup quickly and avoid strongly basic conditions.[1]
Q3: I am experiencing significant product loss during the workup and purification steps. What can I do to improve recovery?
A3: Product loss during workup is a frequent challenge. Consider the following points:
-
Incomplete Extraction: Ensure proper partitioning of the product into the organic layer during extraction. If the product has some water solubility, back-extracting the aqueous layer with a fresh portion of the organic solvent may be necessary.[1]
-
Product Loss During Solvent Removal: Use moderate temperature and pressure during rotary evaporation to avoid co-evaporation of the product, especially if it is relatively volatile.[1]
-
Hydrolysis during Aqueous Workup: As mentioned previously, minimize the time the reaction mixture is in contact with aqueous solutions, particularly if they are basic. A rapid workup with cold solutions is advisable.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The reaction is typically carried out at a low temperature, around 0 °C, especially during the addition of methanesulfonyl chloride.[1] This helps to control the exothermic nature of the reaction and minimize the formation of side products. Keeping the temperature low reduces the incidence of side-reactions.[2]
Q2: Which base is most suitable for this reaction?
A2: A non-nucleophilic amine base is preferred to avoid competing reactions with the methanesulfonyl chloride. Triethylamine (TEA) is commonly used. Pyridine can also be employed. The base is essential for scavenging the HCl produced during the reaction.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system, for example, a 3:1 mixture of hexane and ethyl acetate, can be used to separate the starting material from the product. The reaction is considered complete when the starting alcohol spot is no longer visible on the TLC plate.[1]
Q4: What are the recommended purification methods for this compound?
A4: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.[3]
Data Presentation
Table 1: Typical Reaction Parameters for Mesylation Reactions
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to room temperature | Minimizes side reactions.[1][2] |
| Solvent | Anhydrous Dichloromethane (DCM) or other aprotic solvents | Prevents reaction of MsCl with water. |
| Base | Triethylamine (TEA) or Pyridine | Neutralizes HCl byproduct.[1] |
| Stoichiometry (Alcohol:MsCl:Base) | 1 : 1.1-1.2 : 1.2-1.5 | Ensures complete reaction of the alcohol.[1] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-Methoxyethanol (anhydrous)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (cold)
-
Saturated sodium bicarbonate solution (cold)
-
Saturated sodium chloride solution (brine, cold)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyethanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (1.2-1.5 eq) to the solution and stir for 5 minutes.
-
Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Workup: Once the starting material is consumed, quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 1 M HCl, cold saturated NaHCO₃ solution, and cold brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Analytical Method for Purity and Yield Determination (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of sulfonate esters.
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent like dichloromethane or ethyl acetate to a known concentration.
GC-MS Conditions (Typical):
-
Column: A capillary column such as a DB-WAX (30 m x 0.53 mm, 1.0 µm) or DB-624 (30 m x 0.32 mm, 1.8 µm) is often suitable.[4]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[4]
-
Oven Temperature Program:
-
Injector: Splitless mode at around 220°C.[4]
-
MS Detector: Electron Ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-300).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: 2-Methoxyethyl Methanesulfonate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 2-Methoxyethyl methanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is typically achieved by the reaction of 2-Methoxyethanol with a methanesulfonylating agent, such as methanesulfonyl chloride (MeSO₂Cl) or methanesulfonic anhydride ((MeSO₂)₂O), in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. The base is crucial for neutralizing the hydrochloric acid or methanesulfonic acid byproduct.
Q2: What are the most common side reactions to be aware of during the synthesis?
The primary side reactions of concern are the formation of alkyl chlorides when using methanesulfonyl chloride and the generation of other potentially genotoxic sulfonate ester impurities.[1] Specifically, the formation of a chlorinated byproduct from the starting alcohol is a known complication in mesylation reactions.[1]
Q3: How can the formation of the 2-chloroethyl methoxy ether byproduct be minimized?
The formation of the corresponding alkyl chloride is a known side reaction when using methanesulfonyl chloride.[1] To mitigate this, consider the following:
-
Use Methanesulfonic Anhydride: Substituting methanesulfonyl chloride with methanesulfonic anhydride eliminates the source of the chloride ion, thereby preventing the formation of the alkyl chloride byproduct.[1]
-
Control Reaction Temperature: Keeping the reaction temperature low can reduce the incidence of side reactions.[2]
Q4: What are the concerns regarding genotoxic impurities in this synthesis?
Sulfonate esters are a class of compounds that can be genotoxic. While the desired product is a sulfonate ester, the formation of other, smaller, and more volatile sulfonate esters as impurities is a significant concern, particularly in pharmaceutical applications.[3][4] Studies on the formation of methyl methanesulfonate (MMS) from methanol and methanesulfonic acid have highlighted the conditions that can lead to these impurities.[3][4][5][6]
Q5: How can the formation of unwanted sulfonate ester impurities be controlled?
The formation of sulfonate ester impurities is influenced by several factors. To control their formation:
-
Lower the Reaction Temperature: Formation of these impurities is significantly reduced at lower temperatures.[3][5][6]
-
Introduce a Small Amount of Water: The presence of small amounts of water can decrease the formation of sulfonate ester byproducts.[3][5][6]
-
Control Acidity: Partially neutralizing the acidic byproduct with a base can dramatically reduce impurity formation. In the presence of a slight excess of a weak base, the formation of these impurities may not be detected.[3][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction. | - Ensure stoichiometric amounts of reagents are used.- Extend the reaction time.- Monitor the reaction progress using TLC or GC to confirm the disappearance of the starting material.[2] |
| Degradation of the product. | - Maintain a low reaction temperature.- Ensure a proper work-up procedure to isolate the product promptly. | |
| Presence of an unexpected peak corresponding to a chlorinated byproduct in GC-MS or NMR | Use of methanesulfonyl chloride as the sulfonylating agent. | - Confirm the identity of the byproduct by mass spectrometry.- To avoid this side reaction in future syntheses, consider using methanesulfonic anhydride instead of methanesulfonyl chloride.[1] |
| Detection of volatile, low molecular weight sulfonate ester impurities (e.g., methyl methanesulfonate) | Reaction of methanesulfonic acid byproduct with residual alcohols (e.g., methanol if used as a solvent or impurity). | - Lower the reaction temperature.[3][5][6]- Ensure the reaction is not overly acidic; use an appropriate amount of base.- The presence of a small amount of water can help minimize the formation of these impurities.[3][5][6] |
| Difficulty in purifying the final product | Presence of residual triethylamine or pyridine. | - During work-up, wash the organic phase with a dilute acid solution (e.g., 1N HCl) to remove the amine base.- Traces of triethylamine can be removed by placing the product under high vacuum.[2] |
| Presence of unreacted methanesulfonyl chloride or anhydride. | - Quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize and hydrolyze any remaining sulfonylating agent.[2] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a general procedure and may require optimization based on laboratory conditions and desired scale.
-
Reaction Setup: To a solution of 2-Methoxyethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 to 1.5 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.05 to 1.2 equivalents) dropwise to the cooled solution, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by silica gel column chromatography.
Visualizations
Caption: Primary reaction pathway for the synthesis of this compound.
Caption: Formation of the chlorinated byproduct as a side reaction.
References
- 1. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pqri.org [pqri.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation - Organic Process Research & Development - Figshare [acs.figshare.com]
Technical Support Center: Purification of 2-Methoxyethyl Methanesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Methoxyethyl methanesulfonate (MEMS) following its synthesis. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Aqueous Work-up | Hydrolysis of the Product: Methanesulfonate esters can be susceptible to hydrolysis, especially under acidic or basic conditions. Prolonged contact with aqueous layers can lead to product loss. | - Perform the aqueous washes quickly and at a reduced temperature (e.g., using an ice bath). - Ensure that any acidic or basic aqueous solutions are neutralized before prolonged storage of the organic layer. - Use saturated brine for the final wash to aid in phase separation and reduce the amount of dissolved water in the organic layer. |
| Incomplete Extraction: The product may not have been fully extracted from the aqueous layer. | - Perform multiple extractions (2-3 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - If product solubility in the chosen solvent is a concern, consider switching to a different solvent. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any remaining product. | |
| Product Contaminated with Salts (e.g., Triethylamine Hydrochloride) | Insufficient Washing: The salt byproduct from the synthesis has not been adequately removed. | - Wash the organic layer thoroughly with water to dissolve and remove the salt. - A wash with a dilute acid (e.g., 1M HCl) can help to remove any remaining amine base, followed by a wash with saturated sodium bicarbonate solution to neutralize the acid. |
| Persistent Solvent in the Final Product After Rotary Evaporation | High Boiling Point of the Product: The product itself may have a relatively high boiling point, making it difficult to remove all the solvent without significant heating. | - Use a high-vacuum pump to remove the final traces of solvent. - Avoid excessive heating during rotary evaporation to prevent product decomposition. - Consider using a lower boiling point solvent for extraction if compatible with the work-up procedure. |
| Co-elution of Impurities During Column Chromatography | Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the product from impurities. | - Use Thin Layer Chromatography (TLC) to screen different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation. - A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may be necessary to separate closely eluting compounds. |
| Product Decomposition During Distillation | Excessive Temperature: Heating the product to its atmospheric boiling point can cause decomposition. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. The boiling point of this compound is reported to be 126 °C at 12 mmHg. - Use a well-controlled heating mantle and monitor the temperature of the distilling vapor closely. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound after synthesis?
A1: Common impurities include unreacted starting materials such as 2-methoxyethanol and methanesulfonyl chloride, byproducts like triethylamine hydrochloride (if triethylamine is used as the base), and potentially other sulfonate esters formed from alcohol impurities.[1][2]
Q2: How can I monitor the progress of the purification?
A2: The purity of the fractions during purification can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[3][4] GC is particularly suitable for this compound, and a purity of >97.0% is commercially available.[5]
Q3: Is vacuum distillation a suitable method for purifying this compound?
A3: Yes, vacuum distillation is a highly suitable method for purifying this compound. It allows for the distillation to be carried out at a lower temperature, which minimizes the risk of thermal decomposition.[3] The reported boiling point is 126 °C at 12 mmHg.[5]
Q4: What should I do if my purified product is still not pure enough?
A4: If the product does not meet the required purity after the initial purification step, a second purification method can be employed. For example, if distillation was used first, column chromatography on silica gel can be performed to remove impurities with similar boiling points.[3] Conversely, if chromatography was used, distillation can remove impurities with different boiling points.
Q5: How can I remove residual water from the product before distillation?
A5: After the aqueous work-up, the organic layer should be dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3] The drying agent should be filtered off before removing the solvent and proceeding to distillation.
Data Presentation
The following table provides representative data on the purity of this compound at different stages of purification.
| Purification Stage | Method | Purity (%) | Key Impurities Removed |
| Crude Product | Aqueous Work-up | 85-90 | Water-soluble salts, residual acid/base |
| After Column Chromatography | Silica Gel, Hexane/Ethyl Acetate Gradient | >97 | Unreacted starting materials, polar byproducts |
| After Vacuum Distillation | 126 °C @ 12 mmHg | >98 | Non-volatile impurities, some isomeric byproducts |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly add cold water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and add an organic solvent (e.g., ethyl acetate). Shake vigorously and allow the layers to separate.
-
Washing:
-
Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer)
-
1M HCl (optional, to remove amine bases)
-
Saturated NaHCO₃ solution (to neutralize any acid)
-
Saturated NaCl (brine) solution (to aid phase separation)
-
-
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Procedure:
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at approximately 126 °C at a pressure of 12 mmHg.[5]
-
Monitor the purity of the collected fractions using GC.
-
Protocol 3: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a suitable mobile phase, such as a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the concentration of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC or GC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pqri.org [pqri.org]
- 3. benchchem.com [benchchem.com]
- 4. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 16427-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Stability of 2-Methoxyethyl Methanesulfonate in Solution
Welcome to the technical support center for 2-Methoxyethyl methanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, it is recommended to store this compound in a refrigerator.[1] Some suppliers suggest storage in a cool, dark place at temperatures below 15°C.[2] While the product is considered chemically stable at room temperature for short periods, refrigeration minimizes potential degradation over time.[3]
Q2: What is the primary degradation pathway for this compound in solution?
A2: The primary degradation pathway for this compound in the presence of water (hydrolysis) is the cleavage of the ester bond to form 2-methoxyethanol and methanesulfonic acid. This is a common solvolysis reaction for methanesulfonate esters. The reaction is significantly accelerated by increased temperatures.
Caption: Hydrolysis of this compound.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Based on studies of structurally similar methanesulfonate esters, the hydrolysis rate appears to be less sensitive to changes in pH within the neutral to slightly alkaline range (pH 7-10) compared to other types of esters like carboxylates.[4] However, extreme pH conditions (highly acidic or highly alkaline) are generally expected to accelerate the hydrolysis of most esters.
Q4: Is this compound stable at elevated temperatures?
A4: The stability of methanesulfonate esters is temperature-dependent and varies based on the specific alkyl group. For instance, studies on other small alkyl methanesulfonates have shown that while some are stable at temperatures up to 50°C in solution, others, like methyl and isopropyl methanesulfonate, degrade at temperatures of 40°C and 50°C.[5] It is therefore recommended to handle solutions of this compound at controlled room temperature or below and to avoid prolonged heating.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent assay results for a stock solution | Degradation of this compound in solution. | Prepare fresh stock solutions before use. If a stock solution must be stored, keep it refrigerated and for a limited time. Perform a stability study under your specific storage conditions to determine an appropriate expiry. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products (2-methoxyethanol and methanesulfonic acid). | Confirm the identity of the degradation products by running standards. Adjust experimental conditions (e.g., lower temperature, use of a specific pH buffer) to minimize degradation. |
| Loss of potency of the compound in a formulation | Hydrolysis of the methanesulfonate ester. | Evaluate the water content of your formulation. Consider using a non-aqueous solvent if appropriate for your application. Conduct stability studies at different temperatures to understand the degradation kinetics. |
Quantitative Stability Data (for Analogous Compounds)
No specific quantitative stability data for this compound was found in the public literature. The following tables present data for structurally related methanesulfonate esters to provide an indication of expected stability.
Table 1: Hydrolysis Rate of Ethyl Methanesulfonate (EMS) at 25°C
| Solution | Rate Constant (k) | Reference |
| Water | 2.35 x 10⁻⁴ min⁻¹ | [6] |
| Diluted Parenteral Formulation | 1.32 x 10⁻⁴ min⁻¹ | [6] |
| Undiluted Parenteral Formulation | 67.4 x 10⁻⁴ min⁻¹ | [6] |
Table 2: Thermal Stability of Various Methanesulfonate Esters in Acetonitrile/Water (80:20 v/v)
| Compound | 298 K (25°C) | 313 K (40°C) | 323 K (50°C) | Reference |
| Methyl methanesulfonate (MMS) | Stable | Degrades | Degrades | [5] |
| Ethyl methanesulfonate (EMS) | Stable | Stable | Stable | [5] |
| Propyl methanesulfonate (PMS) | Stable | Stable | Stable | [5] |
| Isopropyl methanesulfonate (IMS) | Stable | Degrades | Degrades | [5] |
Experimental Protocols
Protocol 1: General Stability Study of this compound in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution.
Caption: Workflow for a stability study.
1. Objective: To determine the rate of hydrolysis of this compound under defined conditions (e.g., pH 7.4 phosphate buffer at 25°C).
2. Materials:
-
This compound
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system
-
Appropriate column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water gradient)
-
Standards for this compound and 2-methoxyethanol
3. Procedure:
-
Solution Preparation: Accurately prepare a stock solution of this compound in the chosen buffer at a known concentration (e.g., 100 µg/mL).
-
Incubation: Store the solution at the desired temperature (e.g., 25°C) in a calibrated incubator or water bath.
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Sample Analysis: Immediately analyze the aliquot using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS). The method should be able to separate the parent compound from its degradation products.
-
Quantification: Determine the concentration of remaining this compound at each time point by comparing the peak area to a calibration curve prepared with fresh standards.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Protocol 2: Development of a Stability-Indicating HPLC Method
Caption: HPLC method development workflow.
1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
2. Procedure:
-
Stress Testing: To generate degradation products, subject solutions of this compound to stress conditions as per ICH guidelines (e.g., heat, acid, base, oxidation, and light).
-
Method Development:
-
Column Selection: Start with a common reverse-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase Selection: Use a mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Detection: Use a UV detector at a wavelength where this compound has absorbance. If it lacks a chromophore, use a mass spectrometer (LC-MS).
-
-
Optimization: Inject a mixture of the stressed and unstressed samples. Optimize the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision. Specificity is demonstrated by showing that the method can unequivocally assess the analyte in the presence of its degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl methanesulphonate in a parenteral formulation of BMS-214662 mesylate, a selective farnesyltransferase inhibitor: formation and rate of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 4. Collection - Selective Hydrolysis of Methanesulfonate Esters - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxyethyl Methanesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methoxyethyl methanesulfonate. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical reaction for the synthesis of this compound?
The synthesis of this compound is typically achieved through the reaction of 2-methoxyethanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The base is crucial for neutralizing the hydrochloric acid (HCl) generated as a byproduct of the reaction.
Q2: Why is it important to use anhydrous conditions for this reaction?
Methanesulfonyl chloride is highly reactive towards water. Any moisture present in the reaction setup, including in the solvent, glassware, or starting materials, will lead to the hydrolysis of the methanesulfonyl chloride. This consumption of the reagent will result in lower yields of the desired this compound. Therefore, it is critical to use oven-dried glassware and anhydrous solvents.[1]
Q3: What is the role of the base in this reaction, and how much should be used?
A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the HCl produced during the reaction.[1] An insufficient amount of base can cause the reaction to stall. It is recommended to use a slight excess of the base, typically between 1.1 and 1.5 equivalents relative to the 2-methoxyethanol.[1]
Q4: What are the common side products in this synthesis, and how can they be minimized?
A common side product is the corresponding alkyl chloride, formed by the reaction of the alcohol with the chloride ions generated from methanesulfonyl chloride. To minimize this, it is crucial to maintain a low reaction temperature (e.g., 0 °C) and avoid unnecessarily long reaction times.[1] Using methanesulfonic anhydride instead of methanesulfonyl chloride can also prevent the formation of alkyl chloride side products.
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). The product, this compound, is less polar than the starting material, 2-methoxyethanol, and will therefore have a higher Rf value on the TLC plate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Moisture Contamination: Methanesulfonyl chloride has reacted with water instead of the alcohol. | Ensure all glassware is oven-dried and use anhydrous solvents. Store reagents under inert atmosphere.[1] |
| Insufficient Base: The generated HCl is not being effectively neutralized, halting the reaction. | Use a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base like triethylamine or pyridine.[1] | |
| Impure Reagents: Impurities in 2-methoxyethanol or methanesulfonyl chloride are interfering with the reaction. | Use high-purity, freshly opened, or purified reagents. | |
| Low Reaction Temperature: The reaction rate is too slow at the current temperature. | While starting at 0°C is recommended to control exothermicity, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[2] | |
| Significant Side Product Formation | Formation of Alkyl Chloride: Reaction temperature is too high or reaction time is too long. | Maintain a low reaction temperature (0 °C) and monitor the reaction by TLC to avoid extending the reaction time unnecessarily.[1] |
| Elimination Products (Alkenes): Use of a sterically hindered base in combination with certain substrates. | Use a less hindered base like pyridine and maintain low reaction temperatures.[1] | |
| Difficulties During Workup | Hydrolysis of the Product: The methanesulfonate ester is sensitive to hydrolysis, especially under strongly basic conditions. | Perform the aqueous workup quickly and avoid using strong bases for neutralization. Use a saturated sodium bicarbonate solution for washing.[1] |
| Incomplete Extraction: The product is not fully partitioning into the organic layer. | Ensure thorough mixing during extraction. If necessary, perform a back-extraction of the aqueous layer with the organic solvent.[1] | |
| Product Loss During Solvent Removal: The product may be volatile. | Use moderate temperatures and pressures during rotary evaporation to remove the solvent.[1] |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and the scale of the reaction.
Materials:
-
2-Methoxyethanol
-
Methanesulfonyl Chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-methoxyethanol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 - 1.5 equivalents) at 0 °C (ice bath).
-
Slowly add methanesulfonyl chloride (1.1 - 1.2 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.
Quantitative Data Summary
| Reactant | Equivalents | Typical Yield (%) | Notes |
| 2-Methoxyethanol | 1.0 | - | Starting material |
| Methanesulfonyl Chloride | 1.1 - 1.2 | - | A slight excess helps to ensure complete conversion of the alcohol. |
| Triethylamine/Pyridine | 1.2 - 1.5 | - | An excess is used to fully neutralize the HCl byproduct. |
| Product | - | 70-90% | Yields can vary depending on the reaction scale, purity of reagents, and efficiency of the workup. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: 2-Methoxyethyl Methanesulfonate in Nucleophilic Substitution Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic substitution reactions with 2-Methoxyethyl methanesulfonate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I experiencing low to no yield in my substitution reaction with this compound?
Low yields are often due to one or more of the following factors:
-
Poor Nucleophilicity: The chosen nucleophile may not be strong enough to efficiently displace the mesylate leaving group.
-
Steric Hindrance: While this compound is a primary sulfonate, significant steric bulk on the nucleophile can slow down the reaction rate.
-
Inappropriate Solvent: The solvent plays a crucial role in SN2 reactions. Using a protic solvent can solvate the nucleophile, reducing its effectiveness.
-
Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature may lead to a very slow or stalled reaction.
-
Degradation of Reactant: this compound can be susceptible to hydrolysis if water is present in the reaction mixture.
Q2: I'm observing the formation of multiple products. What are the likely side reactions?
Several side reactions can lead to a complex product mixture:
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Elimination (E2): If a sterically hindered or strongly basic nucleophile is used, an E2 elimination reaction can compete with the desired SN2 substitution, forming 2-methoxyethylene. This is more likely at elevated temperatures.
-
Over-alkylation of Amine Nucleophiles: When using primary amines as nucleophiles, the secondary amine product can be more nucleophilic than the starting primary amine and react further with the methanesulfonate, leading to the formation of tertiary amines and even quaternary ammonium salts.[1]
-
Hydrolysis/Solvolysis: The presence of water or alcohol solvents can lead to the hydrolysis or solvolysis of the methanesulfonate, regenerating the starting alcohol (2-methoxyethanol) or forming an ether with the solvent.
-
Intramolecular Cyclization (potential): Although less common for this specific substrate under typical SN2 conditions, there is a theoretical possibility of intramolecular reaction involving the ether oxygen under certain conditions, though this is not a commonly reported pathway.
Q3: My amine nucleophile is giving me a mixture of primary, secondary, and tertiary amine products. How can I improve the selectivity for the desired secondary amine?
To minimize over-alkylation when reacting with a primary amine, you can:
-
Use a Large Excess of the Primary Amine: By using 2-3 equivalents or more of the primary amine, you increase the probability that the methanesulfonate will react with the intended nucleophile rather than the product.[1]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the initial substitution over subsequent alkylations.
-
Consider a Protecting Group Strategy: If feasible, using a protecting group on the amine that can be removed after the substitution will prevent over-alkylation.
Q4: What is the optimal type of solvent for this reaction?
For SN2 reactions, polar aprotic solvents are generally preferred. These solvents can dissolve the reactants but do not strongly solvate the nucleophile, thus preserving its reactivity.[2] Suitable solvents include:
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Tetrahydrofuran (THF)[1]
Protic solvents like water, methanol, and ethanol should generally be avoided as the reaction solvent, as they can solvate the nucleophile and may also act as competing nucleophiles.
Q5: How can I be sure my this compound starting material is of good quality?
The starting material should be a clear, colorless to light yellow liquid. It is important to ensure it has not degraded. You can check for the presence of 2-methoxyethanol (a potential hydrolysis product) by analytical techniques such as NMR or GC. Always store this compound in a cool, dark, and dry place to prevent decomposition.
Data Presentation: Reaction Condition Optimization
The following tables summarize typical reaction conditions for nucleophilic substitution on an analogous primary methanesulfonate, 1-methoxypropan-2-yl methanesulfonate, which can serve as a starting point for optimizing your reaction with this compound.[1]
Table 1: Reaction with Azide Nucleophile
| Parameter | Condition |
| Nucleophile | Sodium Azide (NaN₃) |
| Solvent | Anhydrous DMF |
| Stoichiometry | 1.5 eq. NaN₃ |
| Temperature | 60-80 °C |
| Time | 12-24 hours |
Table 2: Reaction with Amine Nucleophiles
| Parameter | Condition |
| Nucleophile | Primary or Secondary Amine |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous Acetonitrile or THF |
| Stoichiometry | 2.0-3.0 eq. Primary Amine, 1.5 eq. K₂CO₃ |
| Temperature | Reflux |
| Time | 12-48 hours |
Table 3: Reaction with Carboxylate Nucleophiles
| Parameter | Condition |
| Nucleophile | Carboxylate Salt (e.g., Sodium Acetate) |
| Solvent | Anhydrous DMF |
| Stoichiometry | 1.2 eq. Carboxylate Salt |
| Temperature | 50-70 °C |
| Time | 6-18 hours |
Visualizing the Troubleshooting Process
A logical approach to troubleshooting low yield is essential. The following workflow outlines a systematic process for identifying and resolving common issues.
Caption: Troubleshooting workflow for low yield in nucleophilic substitution.
Signaling Pathway of a Successful SN2 Reaction
The desired reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the methanesulfonate (mesylate) leaving group departs.
Caption: The concerted SN2 reaction pathway.
Experimental Protocols
The following are general protocols adapted for this compound based on established procedures for similar primary methanesulfonates.[1] Researchers should optimize these conditions for their specific nucleophile and setup.
Protocol 1: Synthesis of 2-Methoxyethyl Azide
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃, 1.5 eq)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF, add sodium azide.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Protocol 2: Synthesis of N-(2-Methoxyethyl)aniline
-
Materials:
-
This compound (1.0 eq)
-
Aniline (2.0-3.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous acetonitrile
-
-
Procedure:
-
To a solution of this compound in anhydrous acetonitrile, add aniline and potassium carbonate.
-
Heat the mixture to reflux and stir for 12-48 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Synthesis of 2-Methoxyethyl Acetate
-
Materials:
-
This compound (1.0 eq)
-
Sodium acetate (1.2 eq)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF, add sodium acetate.
-
Heat the reaction mixture to 50-70 °C and stir for 6-18 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product may be purified by distillation.
-
References
How to avoid elimination byproducts with 2-Methoxyethyl methanesulfonate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively utilize 2-Methoxyethyl methanesulfonate in their experiments while minimizing the formation of elimination byproducts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Ms-OCH2CH2OCH3) is a chemical reagent commonly used in organic synthesis. It serves as an excellent alkylating agent to introduce a 2-methoxyethyl group onto a variety of nucleophiles. The methanesulfonate ("mesylate") group is a very good leaving group, facilitating nucleophilic substitution reactions.
Q2: What are the common side reactions when using this compound?
The most common side reaction is an elimination reaction, specifically a bimolecular elimination (E2), which competes with the desired bimolecular nucleophilic substitution (SN2) reaction. This results in the formation of 2-methoxyethene as a byproduct instead of the desired substituted product. For primary substrates like this compound, SN1 and E1 reactions are generally not a concern due to the high energy of the primary carbocation intermediate.[1][2]
Q3: What factors influence the formation of elimination byproducts?
Several factors determine the ratio of substitution (SN2) to elimination (E2) products:
-
Strength and Steric Hindrance of the Base/Nucleophile: This is a critical factor.[3][4]
-
Reaction Solvent: The polarity and protic nature of the solvent play a significant role.[5][6][7]
-
Reaction Temperature: Higher temperatures tend to favor elimination.[8][9]
Troubleshooting Guide: Minimizing Elimination Byproducts
This guide is designed to help you diagnose and resolve issues with the formation of elimination byproducts during your reaction with this compound.
Problem: High Yield of Elimination Byproduct Observed
Initial Assessment Workflow:
Caption: Troubleshooting workflow for high elimination.
Detailed Troubleshooting Steps
1. Evaluate Your Choice of Base/Nucleophile
-
Issue: You are using a strong, sterically hindered (bulky) base such as potassium tert-butoxide (t-BuOK), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN). Bulky bases have difficulty accessing the electrophilic carbon for an SN2 attack and will preferentially abstract a proton from a beta-carbon, leading to E2 elimination.[1][3]
-
Solution: For a successful SN2 reaction with a primary substrate like this compound, a good nucleophile that is not an excessively strong or bulky base is recommended.
-
Recommended Nucleophiles for SN2: Halides (I⁻, Br⁻), Azide (N₃⁻), Cyanide (CN⁻), Acetate (CH₃COO⁻), and non-hindered alkoxides (e.g., ethoxide, methoxide).[10]
-
2. Adjust the Reaction Temperature
-
Issue: The reaction is being conducted at a high temperature. Elimination reactions generally have a higher activation energy than substitution reactions and are favored by an increase in entropy.[8] Consequently, higher temperatures will favor the E2 pathway over the SN2 pathway.[9]
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, running the reaction at room temperature or even 0 °C can significantly suppress the formation of the elimination byproduct. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature.
3. Select the Appropriate Solvent
-
Issue: The reaction is being run in a polar protic solvent (e.g., water, methanol, ethanol). These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows down the SN2 reaction rate.[6][11]
-
Solution: Use a polar aprotic solvent. These solvents can dissolve the nucleophilic salt but do not strongly solvate the anion, leaving it more "naked" and reactive for the SN2 attack.
Data Presentation
The choice of reaction conditions significantly impacts the ratio of substitution (SN2) to elimination (E2) products. The following table provides an overview of expected outcomes for a primary methanesulfonate.
| Substrate | Base/Nucleophile | Solvent | Temperature | Major Product | Minor Product |
| Primary Mesylate | NaCN | DMSO | Room Temp | SN2 | E2 (trace) |
| Primary Mesylate | CH₃ONa | DMF | Room Temp | SN2 | E2 |
| Primary Mesylate | t-BuOK | THF | 60 °C | E2 | SN2 |
| Primary Mesylate | DBU | Acetonitrile | 80 °C | E2 | SN2 |
Caption: Influence of Reaction Conditions on Product Distribution.
Reaction Pathways
The desired SN2 pathway and the competing E2 pathway are illustrated below.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN2 vs E2 [chemistrysteps.com]
- 4. scholarli.org [scholarli.org]
- 5. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring 2-Methoxyethyl Methanesulfonate Reactions by TLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thin-Layer Chromatography (TLC) for monitoring reactions involving 2-Methoxyethyl methanesulfonate.
Frequently Asked Questions (FAQs)
Q1: Is this compound visible under UV light on a TLC plate?
A1: this compound itself does not possess a significant UV-active chromophore and is therefore generally not visible under a standard UV lamp (254 nm).[1][2] Visualization of this compound and its reaction products on a TLC plate will typically require the use of a chemical staining agent.[1][3]
Q2: What is the best way to visualize this compound on a TLC plate?
A2: Since this compound is not UV-active, a chemical stain is necessary for visualization.[1][2] Several options are available:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized, which includes the ether and sulfonate functional groups in this compound. It typically produces yellow-brown spots on a purple background.[2]
-
p-Anisaldehyde Stain: This is another versatile stain that can be used for a wide range of functional groups. It often produces colored spots upon heating, which can help in differentiating between the starting material and the product.
-
Phosphomolybdic Acid (PMA) Stain: PMA is a general stain that is effective for a wide variety of organic compounds.
-
Pinacryptol Yellow Stain: This stain is reported to be useful for the detection of alkyl- and arylsulfonic acids.
Q3: How do I choose an appropriate solvent system (mobile phase) for TLC analysis of a reaction with this compound?
A3: The choice of solvent system depends on the polarity of your starting material and product. This compound is a relatively polar compound. A good starting point for developing a solvent system is a mixture of a less polar solvent and a more polar solvent. A common combination for compounds of moderate polarity is a mixture of ethyl acetate and heptane or hexane.[4]
To find the optimal solvent system, you should aim for an Rf value of your starting material between 0.2 and 0.4.[5]
-
If your spots are too close to the baseline (low Rf): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in an ethyl acetate/hexane mixture).[6][7]
-
If your spots are too close to the solvent front (high Rf): Your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate).[6][7]
Q4: How can I confirm that my reaction is complete using TLC?
A4: To monitor a reaction, you will typically spot three lanes on a single TLC plate: your starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[5][8] The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[8] The appearance of a new spot, corresponding to your product, should also be observed.
Troubleshooting Guide
This guide addresses common issues encountered when monitoring reactions of this compound by TLC.
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible after staining. | 1. Sample concentration is too low. 2. The chosen stain is not effective for your compounds. 3. The compound is volatile and evaporated from the plate. | 1. Concentrate your sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[6][9] 2. Try a different, more general stain like potassium permanganate or p-anisaldehyde. 3. Minimize the time the plate is heated after staining. |
| Spots are streaking or elongated. | 1. The sample is too concentrated (overloaded). 2. The compound is interacting too strongly with the silica gel. 3. The sample was not fully dissolved. | 1. Dilute the sample before spotting it on the TLC plate.[6] 2. Add a small amount of a polar solvent like methanol to your spotting solvent. For acidic or basic compounds, consider adding a trace amount of acetic acid or triethylamine to the mobile phase.[6] 3. Ensure your sample is completely dissolved before spotting. |
| Spots are too close to the baseline (Rf is too low). | The mobile phase (eluent) is not polar enough to move the compounds up the plate. | Increase the polarity of your mobile phase by increasing the proportion of the more polar solvent.[6][7] |
| Spots are too close to the solvent front (Rf is too high). | The mobile phase is too polar. | Decrease the polarity of your mobile phase by decreasing the proportion of the more polar solvent.[6][7] |
| Reactant and product spots have very similar Rf values. | The chosen solvent system does not provide adequate separation. | Try a different solvent system with different polarity characteristics. Experiment with different solvent mixtures. Utilizing a co-spot is crucial in this case to see if you have one elongated spot or two distinct, but close, spots.[10] |
| Uneven solvent front. | 1. The edge of the TLC plate is touching the side of the developing chamber. 2. The bottom of the TLC plate is not level in the chamber. | 1. Ensure the TLC plate is centered in the chamber and not touching the sides. 2. Make sure the plate is resting flat on the bottom of the chamber. |
Experimental Protocol: Monitoring a Reaction by TLC
This protocol outlines the key steps for monitoring a reaction involving this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane)
-
Staining solution (e.g., potassium permanganate)
-
Heat gun or hot plate
-
Pencil and ruler
-
Forceps
Procedure:
-
Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of the chosen mobile phase into the developing chamber. Place a piece of filter paper inside to saturate the chamber with solvent vapors. Close the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark three small, evenly spaced ticks on this line for spotting.[5]
-
Spot the Plate:
-
Lane 1 (Starting Material - SM): Using a clean capillary tube, spot a dilute solution of your starting this compound on the first tick mark.
-
Lane 2 (Co-spot - C): On the second tick mark, first spot the starting material, then carefully spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture - R): With a fresh capillary tube, spot the reaction mixture on the third tick mark.
-
Ensure the spots are small and concentrated.[5]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.[11] Close the lid and allow the solvent to ascend the plate by capillary action.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[11]
-
Dry the Plate: Allow the solvent to completely evaporate from the plate. A gentle stream of air or a heat gun can be used to speed up this process.
-
Visualize the Spots:
-
Dip the dried plate into the chosen staining solution (e.g., potassium permanganate) using forceps.
-
Quickly remove the plate and wipe off the excess stain from the back with a paper towel.
-
Gently warm the plate with a heat gun or on a hot plate until colored spots appear.[12]
-
-
Analyze the Results:
-
Circle the visualized spots with a pencil.
-
Observe the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot.[8]
-
Calculate the Retention Factor (Rf) for each spot.
-
Calculating the Retention Factor (Rf):
The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Rf = (Distance from the origin to the center of the spot) / (Distance from the origin to the solvent front)
Visualizations
References
- 1. silicycle.com [silicycle.com]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. How To [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. Home Page [chem.ualberta.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. youtube.com [youtube.com]
Technical Support Center: Quenching 2-Methoxyethyl Methanesulfonate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methoxyethyl methanesulfonate (MEMS). MEMS is a monofunctional alkylating agent used in chemical synthesis and pharmaceutical research. As a potent electrophile and a suspected mutagen, proper handling and quenching of reactions involving MEMS are critical for laboratory safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MEMS) and why is quenching important?
A1: this compound (CAS 16427-44-4) is an ester of methanesulfonic acid. It acts as an alkylating agent, meaning it can transfer a 2-methoxyethyl group to nucleophilic molecules.[1] This reactivity makes it useful in organic synthesis. However, it also means that residual, unreacted MEMS in a reaction mixture can lead to unwanted side reactions, alkylation of the desired product, and pose a significant safety hazard due to its potential mutagenic properties. Quenching is the process of adding a chemical reagent to neutralize any remaining MEMS, rendering it inactive and safe for workup and disposal.
Q2: What are the most common and effective quenching agents for MEMS?
A2: The most effective quenching agents are nucleophiles that react readily with MEMS. Commonly used quenching agents for methanesulfonates include:
-
Sodium thiosulfate (Na₂S₂O₃): A highly effective and gentle quenching agent that rapidly reacts with alkylating agents.[2]
-
Aqueous solutions of amines: Such as Tris (tris(hydroxymethyl)aminomethane) or glycine. Primary and secondary amines are good nucleophiles that can effectively scavenge residual MEMS.
-
Hydrolysis (Water): MEMS can be hydrolyzed by water to methanesulfonic acid and 2-methoxyethanol. This process can be accelerated under basic or acidic conditions.
-
Sodium hydroxide (NaOH): A strong base that can be used to promote the hydrolysis of MEMS. However, the reaction can be exothermic and may not be suitable for all reaction conditions.
Q3: How do I choose the right quenching agent for my specific reaction?
A3: The choice of quenching agent depends on several factors:
-
Compatibility with your reaction mixture: The quenching agent should not react with your desired product or other components in the reaction mixture.
-
pH sensitivity of your product: If your product is sensitive to acidic or basic conditions, a neutral quenching agent like sodium thiosulfate is preferred.
-
Downstream processing: Consider how the quenching agent and its byproducts will be removed in subsequent purification steps.
-
Scale of the reaction: For large-scale reactions, the cost and ease of handling of the quenching agent may be important considerations.
Q4: How can I monitor the progress of the quenching reaction?
A4: The completion of the quenching reaction can be monitored using various analytical techniques, such as:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to check for the disappearance of the MEMS spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive technique for detecting trace amounts of MEMS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of MEMS and the appearance of the quenched product.[3]
Q5: What are the safety precautions for handling and disposing of MEMS and quenched waste?
A5: MEMS is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, in a well-ventilated fume hood.[4][5] All waste containing MEMS, including the quenched reaction mixture, must be disposed of as hazardous waste according to your institution's guidelines.[6] Do not pour any solutions containing MEMS down the drain.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Reaction is too vigorous during quenching (e.g., excessive heat, gas evolution) | 1. Quenching agent added too quickly. 2. Insufficient cooling of the reaction mixture. 3. Concentration of the quenching agent is too high. | 1. Add the quenching agent slowly and dropwise. 2. Ensure the reaction flask is adequately cooled in an ice bath. 3. Dilute the quenching agent before addition. |
| Incomplete quenching (residual MEMS detected) | 1. Insufficient amount of quenching agent used. 2. Quenching time is too short. 3. Poor mixing of the reaction mixture. 4. The chosen quenching agent is not reactive enough under the reaction conditions. | 1. Add an additional portion of the quenching agent. 2. Extend the quenching time and continue to monitor the reaction. 3. Ensure vigorous stirring during the quenching process. 4. Consider using a more reactive quenching agent or adjusting the pH to accelerate hydrolysis. |
| Low yield of the desired product after quenching and workup | 1. The quenching agent reacted with the desired product. 2. The pH change during quenching led to product degradation. 3. Product loss during the aqueous workup. | 1. Choose a more selective quenching agent. 2. Use a buffered quenching solution or a pH-neutral quenching agent like sodium thiosulfate. 3. Optimize the extraction procedure to minimize product loss. |
| Formation of unexpected side products | 1. The quenching agent is participating in side reactions with other components in the mixture. 2. The reaction conditions (e.g., temperature, pH) during quenching are promoting side reactions. | 1. Select a quenching agent that is specific for MEMS. 2. Carefully control the temperature and pH during the quenching step. |
Quantitative Data on Quenching Agents
The following table summarizes the typical reaction conditions for quenching alkyl methanesulfonates. Note that these are general guidelines, and optimization may be required for your specific experimental setup. The data for sodium thiosulfate is based on its reactivity with methyl methanesulfonate (MMS), a close analog of MEMS.[2]
| Quenching Agent | Concentration | Temperature (°C) | Reaction Time | Notes |
| Sodium Thiosulfate (Na₂S₂O₃) | 1-5% (w/v) aqueous solution | 0 - 25 | 30 - 60 min | Highly effective and mild. The reaction is a rapid covalent binding.[2] |
| Aqueous Ammonia (NH₃) | 1-2 M | 0 - 25 | 1 - 2 hours | Effective, but the basic conditions might affect sensitive products. |
| Tris Buffer | 0.5 - 1 M, pH 7.5-8.5 | 25 | 1 - 3 hours | A good option for maintaining a stable pH during quenching. |
| Sodium Hydroxide (NaOH) | 0.1 - 1 M | 0 - 25 | 1 - 24 hours | Promotes hydrolysis. The reaction can be slow at low temperatures and may require longer reaction times. The reaction can be violent with higher concentrations of NaOH. |
Experimental Protocols
Protocol 1: General Quenching Procedure with Sodium Thiosulfate
This protocol describes a general method for quenching a reaction containing residual this compound using an aqueous solution of sodium thiosulfate.
Materials:
-
Reaction mixture containing unreacted this compound.
-
5% (w/v) aqueous solution of sodium thiosulfate.
-
Ice bath.
-
Stir plate and stir bar.
-
Appropriate glassware.
-
Analytical tools for monitoring the reaction (e.g., TLC, GC-MS).
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add the 5% sodium thiosulfate solution dropwise to the reaction mixture. Monitor the temperature of the reaction mixture to ensure it does not rise significantly.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 30 minutes.
-
Take a small aliquot of the reaction mixture and analyze it to confirm the complete consumption of this compound.
-
If residual MEMS is detected, add another portion of the sodium thiosulfate solution and continue stirring for an additional 30 minutes before re-analyzing.
-
Once the quenching is complete, proceed with the standard aqueous workup and purification of your product.
Visualizations
Caption: Troubleshooting workflow for incomplete quenching of MEMS.
Caption: Reaction of MEMS with sodium thiosulfate.
References
- 1. This compound | 16427-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Chemoprotection profiles of sodium thiosulfate on methyl methanesulfonate-induced mutagenesis of bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: 2-Methoxyethyl Methanesulfonate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of experiments involving 2-Methoxyethyl methanesulfonate (CAS: 16427-44-4).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as methanesulfonic acid 2-methoxyethyl ester, is an alkylating agent.[1] It belongs to the class of methanesulfonate esters, which are often used in organic synthesis to introduce an alkyl group onto a substrate molecule. Due to its chemical nature, it is classified as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing.
Q2: What are the primary hazards associated with this compound?
A2: this compound is a suspected carcinogen and reproductive toxicant. It is harmful if swallowed and causes skin and serious eye irritation. As an alkylating agent, it can react with DNA, which is the basis for its genotoxicity.[2][3][4] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.
Q3: How should this compound be stored?
A3: It should be stored in a tightly closed container in a cool, dark, and well-ventilated place. It is incompatible with strong oxidizing agents, strong acids, and strong bases.
Q4: What are the typical applications of this compound in a laboratory setting?
A4: this compound is primarily used as an alkylating agent in organic synthesis. This involves the transfer of the 2-methoxyethyl group to a nucleophile, such as an amine, phenol, or thiol. It has applications in the synthesis of various organic molecules and has been used in the synthesis of acetylcholine receptor ligands.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 16427-44-4 | [1] |
| Molecular Formula | C4H10O4S | [1] |
| Molecular Weight | 154.18 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 126 °C at 1.6 kPa | |
| Relative Density | 1.25 | |
| Solubility | Expected to be soluble in water and many organic solvents. | |
| Stability | Stable under recommended storage conditions. Hydrolyzes in aqueous solutions; the rate is pH-dependent.[5] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Low or no yield in an alkylation reaction.
-
Question: I am not observing the expected product formation in my alkylation reaction with this compound. What could be the cause?
-
Answer:
-
Inactive Reagent: The this compound may have hydrolyzed due to improper storage or exposure to moisture. It is recommended to use a fresh bottle or test the activity of the current batch.
-
Insufficient Base: Many alkylation reactions, especially with phenols or amines, require a base to deprotonate the nucleophile. Ensure that a suitable base (e.g., potassium carbonate, triethylamine) is used in the correct stoichiometric amount.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Consult literature for similar alkylation reactions to determine the optimal temperature.
-
Solvent Choice: The solvent can significantly impact the reaction. Aprotic polar solvents like DMF or acetonitrile are often suitable for alkylation reactions.
-
Steric Hindrance: The nucleophile you are trying to alkylate may be sterically hindered, preventing the reaction.
-
Issue 2: Formation of multiple products or side reactions.
-
Question: My reaction is producing multiple products, and the desired product is in low yield. How can I improve the selectivity?
-
Answer:
-
Over-alkylation: Primary amines can be di-alkylated. To favor mono-alkylation, you can use a larger excess of the amine relative to the this compound.[6]
-
Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol), it may compete with your intended nucleophile. Consider switching to a non-nucleophilic solvent.
-
Temperature Control: Higher temperatures can sometimes lead to side reactions. Try running the reaction at a lower temperature for a longer duration.
-
Issue 3: Difficulty in removing unreacted this compound after the reaction.
-
Question: How can I effectively remove the unreacted alkylating agent from my reaction mixture?
-
Answer:
-
Aqueous Workup: this compound can be hydrolyzed. Quenching the reaction with an aqueous solution (e.g., water or a dilute basic solution) can help in its removal. The rate of hydrolysis is pH-dependent.[5]
-
Destruction with Thiosulfate: For complete removal of residual alkylating agents, treatment with a solution of sodium thiosulfate can be effective.[7]
-
Chromatography: Standard column chromatography can be used to separate the desired product from the unreacted starting material.
-
Experimental Protocols
1. General Protocol for O-Alkylation of a Phenol
This protocol is a general guideline for the alkylation of a phenolic compound using this compound, adapted from a general procedure for phenol alkylation.[8]
-
Materials:
-
Phenolic compound
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the phenolic compound (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add anhydrous acetone or DMF as the solvent.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Protocol for Waste Destruction of this compound
This protocol is based on methods for the destruction of similar alkylating agents.[7]
-
Materials:
-
Waste containing this compound
-
1 M Sodium thiosulfate (Na₂S₂O₃) solution
-
Stirring vessel
-
-
Procedure:
-
In a well-ventilated fume hood, add the waste containing this compound to a suitable container.
-
Slowly add an excess of 1 M sodium thiosulfate solution while stirring. The reaction is exothermic, so the addition should be controlled.
-
Continue stirring the mixture for several hours (or overnight for certainty) to ensure complete destruction of the alkylating agent.
-
Test for the absence of the alkylating agent using a suitable analytical method if necessary.
-
Dispose of the resulting solution in accordance with local regulations.
-
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Key safety and handling procedures.
References
- 1. scbt.com [scbt.com]
- 2. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxic effects of two industrial effluents and ethyl methane sulfonate in Clarias lazera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Evaluation of methods for destruction of some alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Detection of 2-Methoxyethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
The control of genotoxic impurities (GTIs) is a critical aspect of pharmaceutical development and manufacturing to ensure patient safety. 2-Methoxyethyl methanesulfonate (2-MMS) is a potential GTI that may be formed during the synthesis of active pharmaceutical ingredients (APIs). Due to its potential carcinogenicity, regulatory bodies mandate strict control and monitoring of such impurities at trace levels. This guide provides a comparative overview of the most common and effective analytical methodologies for the detection and quantification of 2-MMS and other short-chain alkyl methanesulfonates. The methods discussed are primarily based on established and validated techniques for structurally similar and well-studied alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).
Comparison of Key Analytical Techniques
The primary analytical challenge in detecting 2-MMS lies in achieving the required low detection limits while mitigating interference from the API matrix. The most powerful and commonly employed techniques for trace-level analysis of sulfonate esters are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is also a viable option, often requiring a derivatization step to enhance sensitivity.
| Parameter | GC-MS | LC-MS/MS | HPLC-UV (with Derivatization) |
| Principle | Separation of volatile and semi-volatile compounds in the gas phase followed by mass-based detection. | Separation in the liquid phase followed by highly selective and sensitive mass-based detection. | Separation in the liquid phase with UV detection after chemical modification to introduce a chromophore. |
| Selectivity | High, especially in Selected Ion Monitoring (SIM) mode. | Very High, particularly in Multiple Reaction Monitoring (MRM) mode.[1] | Moderate to High, dependent on the derivatizing agent and chromatographic separation. |
| Sensitivity (Typical LOQ) | 0.05 - 1.0 ppm[2] | 0.3 - 0.4 µg/g (ppm)[1] | ~0.6 ppm[3] |
| Throughput | Moderate | High | Moderate |
| Derivatization | Often not required, but can be used. | Generally not required. | Typically required for sensitivity.[4] |
| Advantages | Robust, well-established technique for volatile compounds. | High sensitivity and selectivity, suitable for a wide range of compounds, minimal sample preparation.[1] | Cost-effective instrumentation. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Potential for matrix interference. | Higher equipment cost. Potential for ion suppression from the matrix. | Derivatization adds complexity and potential for variability. Not all impurities are easily derivatized. |
Experimental Protocols
Detailed methodologies for the key analytical techniques, adapted from published methods for similar sulfonate esters, are provided below. These can serve as a starting point for the development and validation of a method for 2-MMS.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the direct analysis of volatile and semi-volatile impurities like 2-MMS.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the API sample into a suitable vial.
-
Add a known volume of a suitable solvent (e.g., dichloromethane).
-
Vortex the sample for 1 minute and sonicate for 10 minutes to ensure complete dissolution of the analyte.
-
Filter the sample solution through a 0.22 µm syringe filter into a GC vial.
Chromatographic Conditions: [2][4]
-
Column: DB-WAX (30 m x 0.53 mm, 1.0 µm) or equivalent polar-deactivated polyethylene glycol column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector: Splitless mode at 220°C.
-
Oven Program: Initial temperature of 40°C (hold for 1 min), ramp to 130°C at 10°C/min.
-
MS Detector: Electron Ionization (EI) source at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of 2-MMS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and is particularly useful for non-volatile impurities or when derivatization is not desired.
Sample Preparation: [1]
-
Accurately weigh approximately 100 mg of the API sample into a volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile/water).
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic and MS Conditions: [1]
-
Column: C18 column (e.g., Zorbax SB C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile).
-
Flow Rate: 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions for 2-MMS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Derivatization
This method requires a chemical reaction to attach a UV-absorbing molecule to the analyte, enabling sensitive detection.
Derivatization and Sample Preparation: [4]
-
Dissolve the API sample in a suitable solvent.
-
Add a derivatizing agent (e.g., sodium dibenzyldithiocarbamate) and a pH regulator (e.g., NaOH solution).[4]
-
Heat the mixture to facilitate the reaction.
-
After cooling, the derivatized sample is diluted and injected into the HPLC system.
Chromatographic Conditions: [4]
-
Column: C18 column.
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1 mL/min.
-
UV Detection: At a wavelength appropriate for the chosen derivatizing agent (e.g., 277 nm).
Workflow and Process Diagrams
To visualize the analytical process, the following diagrams illustrate a typical experimental workflow and the logical relationships in method selection.
A typical workflow for the analysis of 2-MMS.
Decision tree for selecting an analytical method.
Conclusion
The selection of an appropriate analytical method for the detection of this compound depends on several factors, including the required sensitivity, the nature of the API matrix, and the available instrumentation. LC-MS/MS is generally the preferred method due to its high sensitivity and selectivity, which often eliminates the need for derivatization. GC-MS is a robust alternative, particularly for volatile analytes. HPLC-UV with derivatization can be a cost-effective approach when the required sensitivity can be achieved. The provided experimental protocols for analogous compounds offer a solid foundation for developing and validating a reliable method for ensuring the safety and quality of pharmaceutical products.
References
- 1. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection | MDPI [mdpi.com]
- 4. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for 2-Methoxyethyl Methanesulfonate: A Comparative Guide to GC-MS and Alternative Methodologies
For researchers, scientists, and drug development professionals, the accurate detection and quantification of potential genotoxic impurities (PGIs) is a critical aspect of pharmaceutical quality control. 2-Methoxyethyl methanesulfonate, a potential PGI, requires robust analytical methods for its determination at trace levels. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, alongside alternative techniques, supported by experimental data from analogous compounds.
Performance Comparison: GC-MS vs. Alternative Techniques
The selection of an appropriate analytical technique is paramount for achieving the required sensitivity and selectivity. This section compares a proposed GC-MS method for this compound with established methods for other alkyl methanesulfonates and discusses potential alternative methodologies.
| Parameter | Proposed GC-MS for this compound | Established GC-MS for MMS, EMS, IMS[1][2][3] | HPLC-UV (with Derivatization) for MMS, EMS[4][5][6] |
| Limit of Detection (LOD) | Estimated: ~0.1 ppm | 0.11 - 0.13 ppm | ~0.6 ppm |
| Limit of Quantitation (LOQ) | Estimated: ~0.3 ppm | 0.34 - 0.38 ppm | Not explicitly stated, but higher than GC-MS |
| Linearity (Correlation Coefficient) | Expected: >0.99 | >0.999 | >0.999 |
| Specificity | High (Mass Spectrometric Detection) | High (Mass Spectrometric Detection) | Moderate to High (Dependent on derivatization and chromatography) |
| Sample Preparation | Liquid-liquid extraction | Liquid-liquid extraction | Derivatization required |
| Throughput | Moderate | Moderate | Lower (due to derivatization step) |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for the analysis of analogous alkyl methanesulfonates, which can serve as a starting point for developing a method for this compound.
GC-MS Method for the Determination of Methyl, Ethyl, and Isopropyl Methanesulfonate in an Active Pharmaceutical Ingredient (API)[1][2]
1. Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Capillary column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or similar.
2. Reagents and Standards:
-
Methanol (Diluent)
-
Methyl methanesulfonate (MMS), Ethyl methanesulfonate (EMS), and Isopropyl methanesulfonate (IMS) reference standards.
3. Standard Solution Preparation:
-
Prepare a stock solution of each methanesulfonate at a suitable concentration in methanol.
-
Prepare working standard solutions by diluting the stock solutions to achieve concentrations in the range of 0.7 to 2.1 ppm.
4. Sample Preparation:
-
Accurately weigh approximately 500 mg of the API into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
If necessary, further dilute the solution to bring the expected concentration of the analytes within the calibration range.
5. GC-MS Conditions:
-
Carrier Gas: Helium at a flow rate of 2 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 200°C.
-
Oven Temperature Program:
-
Initial temperature: 110°C, hold for 15 minutes.
-
Ramp: 25°C/min to 225°C.
-
Hold at 225°C for 15 minutes.
-
-
MS Interface Temperature: 270°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selective Ion Monitoring (SIM).
Alternative Method: HPLC-UV with Derivatization for MMS and EMS[5]
For compounds lacking a UV chromophore, derivatization can enable detection by HPLC-UV.
1. Derivatization Reagent: N,N-diethyldithiocarbamate.
2. Sample Preparation:
-
Dissolve the sample (250 mg) in a mixture of water and acetonitrile.
-
Add 10.0 mol/L sodium hydroxide solution.
-
Add the N,N-diethyldithiocarbamate solution and react at 80°C for 1 hour.
3. HPLC Conditions:
-
Column: C18.
-
Mobile Phase: Gradient of acetonitrile and 5 mmol/L ammonium acetate solution.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 277 nm.
Visualizing the Workflow and Method Selection
To aid in understanding the analytical process, the following diagrams illustrate the proposed experimental workflow for GC-MS analysis and the logical considerations for method selection.
References
- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS Methods for the Quantification of 2-Methoxyethyl methanesulfonate
For researchers, scientists, and drug development professionals, the accurate quantification of genotoxic impurities (GTIs) is paramount to ensure the safety and efficacy of pharmaceutical products. 2-Methoxyethyl methanesulfonate (2-MEMS), a potential GTI, requires sensitive and robust analytical methods for its detection at trace levels. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods applicable to the quantification of 2-MEMS, alongside alternative analytical techniques. The data and protocols presented are based on established methods for structurally similar methanesulfonate esters, providing a strong foundation for method development and validation for 2-MEMS.
Comparison of Analytical Methodologies
LC-MS/MS stands as the premier technique for the trace-level analysis of methanesulfonate esters due to its high sensitivity and selectivity. Alternative methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), can also be employed, often requiring derivatization to enhance sensitivity.
Quantitative Performance Data
The following table summarizes the performance characteristics of various methods used for the quantification of methanesulfonate analogs, which can be considered representative for establishing a method for 2-MEMS.
| Method | Analyte(s) | LOQ | Linearity (r²) | Accuracy/Recovery (%) | Reference |
| LC-MS/MS | Methyl methanesulfonate (MMS), Ethyl methanesulfonate (EMS) | 0.4 µg/g | >0.999 | 82.95 - 97.28 | [1][2] |
| LC-MS/MS | Methyl methanesulfonate (MMS), Ethyl methanesulfonate (EMS) | ~0.01 µg/mL | >0.99 | 80 - 120 | [3] |
| GC-MS | Methyl methanesulfonate (MMS), Ethyl methanesulfonate (EMS) | 5 µg/g | Not Reported | Not Reported | |
| HPLC-UV (with derivatization) | Methyl methanesulfonate (MMS), Ethyl methanesulfonate (EMS) | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for LC-MS/MS and sample preparation.
Sample Preparation (for APIs)
A generic sample preparation procedure for active pharmaceutical ingredients (APIs) involves a simple extraction to separate the analyte from the bulk drug substance.
-
Weighing: Accurately weigh approximately 100 mg of the API into a suitable centrifuge tube.
-
Dissolution/Extraction: Add 1 mL of a solvent in which the API is insoluble but the methanesulfonate esters are soluble (e.g., dichloromethane or a similar organic solvent).
-
Vortexing: Vortex the sample for 2 minutes to ensure thorough extraction of the impurity.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the insoluble API.
-
Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method Protocol
This protocol is a composite based on methods developed for MMS and EMS and serves as a strong starting point for 2-MEMS analysis.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used, for instance, a Zorbax SB C18 (150 x 4.6 mm, 3.5 µm).[1][2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of water (containing a small amount of formic acid, e.g., 0.1%) and acetonitrile is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.
-
Column Temperature: Maintaining the column at an elevated temperature, such as 40°C, can improve peak shape and reproducibility.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is standard.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive mode is the preferred method for methanesulfonate esters.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][2][3] Specific precursor-to-product ion transitions for 2-MEMS would need to be determined by infusing a standard solution. For example, for MMS, a common transition is m/z 111 -> 79.
-
Source Parameters: Optimization of source parameters such as capillary voltage, source temperature, and gas flows is essential for achieving optimal sensitivity.
-
Visualizing the Workflow and Validation
To better understand the experimental process and the relationship between validation parameters, the following diagrams are provided.
Experimental workflow for 2-MEMS quantification.
Key parameters for analytical method validation.
References
A Comparative Guide to the Validation of Analytical Methods for Methanesulfonate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of methanesulfonate (mesylate) esters, which are considered potential genotoxic impurities (PGIs) in pharmaceutical products. The control of these impurities to levels at or below the Threshold of Toxicological Concern (TTC) is a critical aspect of drug safety and regulatory compliance.[1][2][3] This document outlines key analytical techniques, presents their performance characteristics in comparative tables, provides detailed experimental protocols, and illustrates workflows using logical diagrams.
Introduction to Analytical Challenges
Methanesulfonate esters are often monitored at trace levels (parts-per-million or ppm) relative to the active pharmaceutical ingredient (API).[1] The high concentration of the API can interfere with the detection of these impurities, necessitating highly selective and sensitive analytical techniques.[1] Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline, which delinates the necessary validation parameters.[1] The ICH M7(R1) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[2][4][5] A TTC of 1.5 µ g/day is considered acceptable for most genotoxic impurities.[2][3]
Key Analytical Techniques
The most commonly employed techniques for the trace-level analysis of sulfonate esters are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] These hyphenated techniques offer the required selectivity and sensitivity to detect PGIs in complex matrices.[1] In some instances, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is used, often in conjunction with a derivatization step to enhance sensitivity.[1][6]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile methanesulfonate esters.[1] Direct injection or headspace sampling can be used for sample introduction.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is ideal for non-volatile, polar, and thermally labile impurities.[2] It offers high sensitivity and specificity, often without the need for derivatization.[1]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method can be employed for the analysis of methanesulfonate esters, but often requires a derivatization step to introduce a UV-absorbing chromophore, thereby enhancing the sensitivity of the analysis.[6]
Data Presentation: Comparison of Analytical Methods
The following tables summarize the typical performance characteristics of different analytical methods for the determination of methanesulfonate esters.
Table 1: Performance Characteristics of GC-MS Methods
| Analyte | LOD (ppm) | LOQ (ppm) | Linearity (r²) | Recovery (%) |
| Methyl Methanesulfonate (MMS) | 0.02 - 0.74 | 0.05 - 2.48 | > 0.99 | 94.5 - 107.1 |
| Ethyl Methanesulfonate (EMS) | 0.68 | 2.25 | > 0.99 | 97.1 - 100.3 |
| Isopropyl Methanesulfonate (IPMS) | - | - | > 0.99 | 98.1 - 98.7 |
| Data compiled from multiple sources.[7][8][9] |
Table 2: Performance Characteristics of LC-MS/MS Methods
| Analyte | LOD (µg/g) | LOQ (µg/g) | Linearity (r²) | Recovery (%) |
| Methyl Methanesulfonate (MMS) | 0.3 | 0.4 | > 0.999 | 80 - 120 |
| Ethyl Methanesulfonate (EMS) | 0.3 | 0.4 | > 0.999 | 80 - 120 |
| Data compiled from a study on Emtricitabine API.[10] |
Table 3: Performance Characteristics of HPLC-UV with Derivatization
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Linearity (r²) | Recovery (%) |
| Methyl Methanesulfonate (MMS) | 0.3 | 1.0 | > 0.99 | - |
| Ethyl Methanesulfonate (EMS) | 0.3 | 1.0 | > 0.99 | - |
| Data from a study using sodium dibenzyldithiocarbamate as a derivatization reagent.[6][11] |
Experimental Protocols
GC-MS Method for Methanesulfonate Esters
This protocol is a generalized procedure based on common practices for the analysis of volatile and semi-volatile methanesulfonate esters.[1]
a. Sample Preparation:
-
Accurately weigh approximately 1000 mg of the API into a suitable centrifuge tube.[9]
-
Add a known volume of a non-polar solvent (e.g., n-hexane).[9]
-
Vortex the sample to ensure thorough mixing.
-
Centrifuge the sample to separate the solid API from the solvent.[1]
-
Carefully transfer the supernatant to a GC vial for analysis.
b. Chromatographic Conditions:
-
Column: DB-WAX (30 m x 0.53 mm, 1.0 µm) or equivalent.[1]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[1]
-
Oven Temperature Program:
-
Injector: Splitless mode at 220°C.[1]
-
Detector: Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode.
LC-MS/MS Method for Methanesulfonate Esters
This protocol is suitable for non-volatile impurities or when derivatization is not desired.[1]
a. Sample Preparation:
-
Accurately weigh the API sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.22 µm filter before injection.
b. Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 column (e.g., Zorbax SB C18, 150 x 4.6 mm, 3.5 µm).[10]
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).[1]
-
Flow Rate: As per column manufacturer's recommendation.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[10]
-
Detection: Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[10]
HPLC-UV Method with Derivatization for Methanesulfonate Esters
This method is an alternative when GC-MS or LC-MS/MS is not available and requires a derivatization step to enhance UV detection.[6]
a. Derivatization and Sample Preparation:
-
Accurately weigh the sample into a reaction vial.
-
Add the derivatizing agent solution (e.g., sodium dibenzyldithiocarbamate in a suitable solvent).[6]
-
Add a pH regulator (e.g., NaOH aqueous solution) to facilitate the reaction and minimize interference from the drug matrix.[6]
-
Heat the mixture at a specific temperature for a defined period to complete the derivatization reaction.[6]
-
Cool the reaction mixture and inject an aliquot into the HPLC system.
b. Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent.
-
Detection: UV detector set at a wavelength appropriate for the derivatized analyte.
Mandatory Visualization
Caption: General workflow for analytical method validation.
Caption: Logical relationship for PGI control.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 5. Genotoxic Impurities and Mutagenic Impurities Analysis [intertek.com]
- 6. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Determination of 2-Methoxyethyl Methanesulfonate as a Genotoxic Impurity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the determination of 2-Methoxyethyl methanesulfonate (MEMS) as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs). It includes an overview of regulatory expectations, detailed experimental protocols, and strategies for risk mitigation, including the use of alternative, safer compounds in drug synthesis.
Introduction to this compound (MEMS)
This compound (CAS 16427-44-4) is a sulfonate ester that can be formed as an impurity in pharmaceutical manufacturing processes, typically from the reaction of methanesulfonic acid with 2-methoxyethanol, a solvent that has seen use in various chemical syntheses.[1][2] Sulfonate esters are recognized as a class of potent alkylating agents, which raises concern for their potential to interact with DNA, leading to mutations and potentially cancer.[3][4] Consequently, they are classified as PGIs and their presence in drug substances is strictly controlled by regulatory agencies.
The parent alcohol, 2-methoxyethanol (2-ME), is a known reproductive and developmental toxin.[5][6] Its metabolite, methoxyacetaldehyde (MALD), has been shown to be clastogenic, meaning it can cause damage to chromosomes.[7][8] Given its chemical structure (a reactive alkylating agent) and its origin from a toxic precursor, MEMS is treated as a PGI that must be controlled to negligible levels in final drug products.
Regulatory Framework and Acceptance Criteria
Regulatory bodies including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established guidelines for the control of genotoxic impurities.[3] The central concept for controlling PGIs for which there is insufficient carcinogenicity data is the Threshold of Toxicological Concern (TTC) . The TTC represents a daily intake level below which there is a negligible risk of carcinogenicity or other toxic effects.[9]
For most genotoxic impurities, this threshold is set at 1.5 µg per person per day for lifetime exposure.[9] This TTC value is used to calculate the maximum allowable concentration of the impurity in the API, based on the maximum daily dose of the drug.
| Parameter | Value | Regulatory Guideline |
| Threshold of Toxicological Concern (TTC) | 1.5 µ g/day | ICH M7 |
| Associated Cancer Risk | < 1 in 100,000 over a lifetime | EMA |
| Typical Required Detection Limits | 1 - 5 ppm (relative to API) | Industry Standard |
Analytical Methodologies for MEMS Determination
Due to the low levels at which PGIs must be controlled, highly sensitive and specific analytical methods are required. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the preferred techniques for the trace-level analysis of sulfonate esters like MEMS.
Comparison of Key Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Limit of Quantitation (LOQ) |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Excellent for volatile and semi-volatile compounds like MEMS. High sensitivity, especially in Selected Ion Monitoring (SIM) mode. Robust and widely available. | Requires the analyte to be thermally stable. High concentrations of non-volatile API can contaminate the inlet and column. | ~0.1 - 1 ppm |
| LC-MS/MS | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by highly specific mass detection. | High sensitivity and selectivity, especially in Multiple Reaction Monitoring (MRM) mode. Suitable for a wider range of compounds, including those that are not volatile or are thermally labile. Less prone to matrix interference from the API. | Can be more complex to develop methods for. Potential for ion suppression from the sample matrix. | ~0.05 - 0.5 ppm |
| HPLC-UV (with Derivatization) | Separation via liquid chromatography with detection by UV-Vis spectrophotometry. A chemical derivatization step is used to attach a UV-absorbing chromophore to the analyte. | Utilizes more common laboratory equipment (HPLC-UV). | Indirect detection method. Derivatization step adds complexity, time, and potential for variability. May have higher detection limits than mass spectrometry methods.[6][10] | ~0.5 - 5 ppm |
Experimental Protocols
The following are detailed, representative protocols for the determination of MEMS in an API. These are synthesized from established methods for similar sulfonate esters and should be validated for the specific API matrix.
Protocol 1: GC-MS Method
This method is suitable for the direct analysis of MEMS, which is sufficiently volatile and thermally stable for gas chromatography.
1. Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).
-
Autosampler.
-
Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent mid-polarity column.
2. Reagents and Materials:
-
MEMS Reference Standard.
-
API Sample.
-
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), HPLC grade.
3. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 10 µg/mL): Accurately weigh ~10 mg of MEMS reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. Prepare a series of working standards by serial dilution (e.g., 0.01 to 1.0 µg/mL).
-
Sample Solution (e.g., 10 mg/mL of API): Accurately weigh ~100 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent. The final concentration may need to be adjusted based on the required detection limit in ppm.
4. GC-MS Conditions:
-
Inlet Temperature: 220 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 220 °C.
-
Final Hold: Hold at 220 °C for 5 minutes.
-
-
MS Transfer Line: 230 °C
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for MEMS (e.g., m/z 154, 123, 79).
5. Data Analysis:
-
Quantify MEMS in the sample by comparing the peak area to a calibration curve generated from the working standards. The concentration in ppm relative to the API is calculated as: ppm = (Concentration of MEMS in µg/mL / Concentration of API in mg/mL)
Protocol 2: LC-MS/MS Method
This method offers high sensitivity and is particularly useful if the API is not soluble in GC-compatible solvents or if matrix effects interfere with GC analysis.
1. Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Electrospray Ionization (ESI) source.
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
2. Reagents and Materials:
-
MEMS Reference Standard.
-
API Sample.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
3. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 10 µg/mL): Prepare as described in the GC-MS protocol, using the diluent. Create working standards by serial dilution.
-
Sample Solution (e.g., 10 mg/mL of API): Prepare as described in the GC-MS protocol, using the diluent. Centrifuge or filter the solution if necessary to remove undissolved API.
4. LC-MS/MS Conditions:
-
Column Temperature: 40 °C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
Start at 5% B, hold for 1 minute.
-
Linear ramp to 95% B over 7 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Ionization Source: ESI, Positive Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor a specific precursor → product ion transition for MEMS (e.g., m/z 155 → 79, corresponding to [M+H]+ → [CH3SO2]+).
5. Data Analysis:
-
Quantify using a calibration curve as described for the GC-MS method.
Visualization of Workflows and Pathways
Experimental Workflow for MEMS Determination
Caption: General workflow for the determination of MEMS in an API sample.
Genotoxicity Mechanism of an Alkylating Agent
Caption: General mechanism of DNA damage by alkylating agents like MEMS.
Comparison with Alternatives and Control Strategies
A robust approach to managing genotoxic impurities involves not only testing but also proactive process control and, where possible, elimination through greener chemistry.
Alternative Solvents to 2-Methoxyethanol
The most effective way to prevent the formation of MEMS is to avoid the use of its precursor, 2-methoxyethanol. Safer, less toxic alternatives are available for many applications.
| Solvent | CAS Number | Key Properties | Toxicological Profile |
| 2-Methoxyethanol (2-ME) | 109-86-4 | Bp: 124 °C, miscible with water. | High Toxicity: Known reproductive and developmental toxin.[5] |
| 1-Methoxy-2-propanol | 107-98-2 | Bp: 120 °C, miscible with water. | Low Toxicity: Considered a much safer alternative to 2-ME.[11] |
| Di(propylene glycol) methyl ether | 34590-94-8 | Bp: 190 °C, miscible with water. | Low Toxicity: Favorable safety profile.[11] |
| Ethanol | 64-17-5 | Bp: 78 °C, miscible with water. | Low toxicity, widely used. Can form ethyl sulfonate impurities. |
| 2-Methyl-THF | 96-47-9 | Bp: 80 °C, moderate water solubility. | Generally considered a greener, safer alternative to other ethers like THF.[12] |
Process Control Strategies to Mitigate MEMS Formation
If the use of 2-methoxyethanol cannot be avoided, the formation of MEMS can be minimized by carefully controlling the reaction and processing conditions.[4]
-
Control of Stoichiometry: Avoid using an excess of methanesulfonic acid when 2-methoxyethanol is present as a solvent.
-
Temperature Control: Esterification is promoted by higher temperatures. Conducting reactions at the lowest effective temperature can reduce the rate of MEMS formation.
-
Water Content: The presence of water can inhibit the formation of sulfonate esters by competing with the alcohol in reacting with the sulfonic acid.
-
pH Control: The formation of sulfonate esters from a sulfonic acid and an alcohol is an acid-catalyzed reaction. Neutralizing the sulfonic acid by forming a salt (e.g., with a pharmaceutical base) before or during processing in an alcohol solvent can effectively prevent ester formation.[4]
-
Limit Reaction/Storage Time: Minimize the time that methanesulfonic acid and 2-methoxyethanol are in contact, especially at elevated temperatures.[4]
By implementing these control strategies, the formation of MEMS can be significantly reduced, often to levels below the TTC, potentially reducing the burden of routine testing on the final API.
References
- 1. CAS 16427-44-4: Ethanol, 2-methoxy-, 1-methanesulfonate [cymitquimica.com]
- 2. 2-METHOXYMETHYL METHANSULFONATE | 16427-44-4 [chemicalbook.com]
- 3. [Advances on genotoxic impurities of sulfonate esters in pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]
- 6. ARCHIVED - Priority Substances List Assessment Report for 2-Methoxyethanol - Canada.ca [canada.ca]
- 7. Cytogenetic effects of 2-methoxyethanol and its metabolite, methoxyacetaldehyde, in mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. scbt.com [scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review | MDPI [mdpi.com]
- 12. An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding | Semantic Scholar [semanticscholar.org]
A Comparative Purity Analysis of 2-Methoxyethyl Methanesulfonate for Research and Pharmaceutical Applications
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-Methoxyethyl methanesulfonate, a key alkylating agent. We will explore its purity profile in comparison to a closely related alternative, 2-Ethoxyethyl methanesulfonate, and provide detailed experimental protocols and supporting data.
Comparison of Purity and Physicochemical Properties
The purity of this compound and its alternative, 2-Ethoxyethyl methanesulfonate, is critical for their application, particularly in sensitive areas like pharmaceutical development where even trace impurities can have significant consequences. The primary analytical method for determining the purity of these non-chromophoric, volatile compounds is Gas Chromatography (GC), often coupled with a mass spectrometer (MS) for definitive identification of impurities.
| Parameter | This compound | 2-Ethoxyethyl methanesulfonate | Analytical Method |
| Typical Purity (%) | >97.0 | >98.0 | Gas Chromatography (GC) |
| Molecular Formula | C4H10O4S | C5H12O4S | - |
| Molecular Weight | 154.18 g/mol | 168.21 g/mol [1] | - |
| Boiling Point | Not readily available | Not readily available | - |
| Potential Impurities | 2-Methoxyethanol, Methanesulfonyl chloride, Methanesulfonic acid | 2-Ethoxyethanol, Methanesulfonyl chloride, Methanesulfonic acid | GC-MS |
Experimental Protocols for Purity Analysis
The following are detailed protocols for the determination of purity and potential impurities in this compound and its alternative.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Purity Assay and Impurity Profiling
This method is adapted from established procedures for the analysis of alkyl methanesulfonates in active pharmaceutical ingredients.[2]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound or 2-Ethoxyethyl methanesulfonate sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as dichloromethane or n-hexane, and dilute to the mark.
-
For the analysis of potential impurities, a more concentrated solution (e.g., 10 mg/mL) may be prepared.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 220 °C.
-
Final hold: Hold at 220 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
3. Data Analysis:
-
The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of known standards.
High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)
For the detection of non-UV active methanesulfonate esters at trace levels, a derivatization step is necessary to introduce a chromophore. This method is particularly useful for quantifying potential genotoxic impurities.[3][4][5]
1. Derivatization Procedure:
-
To a solution of the sample in a suitable solvent (e.g., acetonitrile), add a derivatizing agent such as sodium dibenzyldithiocarbamate.
-
The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for a specific duration.
-
The reaction mixture is then cooled and can be directly injected or further diluted before analysis.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent, equipped with a photodiode array detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the absorption maximum of the derivatized analyte.
3. Data Analysis:
-
Quantification is achieved by comparing the peak area of the derivatized analyte in the sample to a calibration curve prepared from derivatized standards of known concentrations.
Visualizing the Experimental Workflow
To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for the GC-MS and HPLC-UV methods.
References
- 1. 2-Ethoxyethyl methanesulfonate | C5H12O4S | CID 15067105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 2-Methoxyethyl Methanesulfonate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction products and analytical characterization of 2-Methoxyethyl methanesulfonate (2-MEMS). As a potent alkylating agent, understanding its reactivity and the nature of its byproducts is critical in drug development and chemical synthesis to ensure the safety and purity of final products. This document contrasts 2-MEMS with a common alternative, 2-methoxyethyl tosylate, and presents supporting experimental data and detailed protocols for their analysis.
Introduction to this compound (2-MEMS)
This compound (CAS 16427-44-4) is a sulfonate ester that serves as a reactive chemical intermediate.[1] Its utility stems from the excellent leaving group ability of the mesylate moiety, facilitating nucleophilic substitution reactions. However, this high reactivity also raises concerns about its potential to alkylate biological macromolecules, leading to genotoxicity, a significant consideration in pharmaceutical manufacturing where it may arise as a process-related impurity.[2][3]
Comparison with an Alternative: 2-Methoxyethyl Tosylate
A close structural and functional analogue to 2-MEMS is 2-methoxyethyl p-toluenesulfonate (2-methoxyethyl tosylate). Tosylates, like mesylates, are excellent leaving groups, and for many synthetic applications, they are used interchangeably.[4] The primary difference lies in the steric bulk and the slightly different electronic properties of the methyl versus the tolyl group, which can subtly influence reaction rates.[5]
Table 1: Comparison of Physical and Reactive Properties
| Property | This compound (2-MEMS) | 2-Methoxyethyl p-Toluenesulfonate (2-METS) | Reference(s) |
| CAS Number | 16427-44-4 | 17178-10-8 | [1][6] |
| Molecular Formula | C4H10O4S | C10H14O4S | [1][6] |
| Molecular Weight | 154.18 g/mol | 230.28 g/mol | [1][6] |
| Leaving Group | Methanesulfonate (Mesylate) | p-Toluenesulfonate (Tosylate) | [4] |
| Reactivity | High, excellent leaving group | High, excellent leaving group | [4][5] |
| Primary Reaction Type | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) | [6] |
Characterization of Reaction Products
The primary reaction of 2-MEMS and its tosylate analogue is nucleophilic substitution, where a nucleophile displaces the sulfonate leaving group. Common reaction products include ethers, esters, amines, and azides, depending on the nucleophile used. Additionally, hydrolysis and alcoholysis can occur, leading to the formation of 2-methoxyethanol and the corresponding sulfonic acid or its ester.
Table 2: Common Reaction Products of 2-Methoxyethyl Sulfonates
| Nucleophile (Nu:) | Product Structure (R = 2-methoxyethyl) | Product Class |
| RO⁻ (Alkoxide) | R-OR' | Ether |
| RCOO⁻ (Carboxylate) | R-OOCR' | Ester |
| N₃⁻ (Azide) | R-N₃ | Azide |
| R'₂NH (Amine) | R-NR'₂ | Amine |
| H₂O (Water) | R-OH | Alcohol |
| R'OH (Alcohol) | R-OR' | Ether |
Analytical Methodologies for Characterization
The detection and quantification of 2-MEMS, its reaction products, and potential impurities are crucial for process control and safety assessment. Due to the potential genotoxicity of alkyl sulfonates, highly sensitive analytical methods are required.
Table 3: Comparison of Analytical Techniques for the Determination of 2-Methoxyethyl Sulfonates and Related Impurities
| Parameter | HPLC-UV (with derivatization) | GC-MS | LC-MS/MS | Reference(s) |
| Principle | Separation based on polarity, UV detection after reaction with a chromophore. | Separation based on volatility and mass-to-charge ratio. | Separation based on polarity, highly selective and sensitive mass detection. | [7][8][9] |
| Specificity | Good, dependent on derivatizing agent and chromatography. | High, based on retention time and mass spectrum. | Very High, based on parent and daughter ion transitions. | [7][8][9] |
| LOD | ~0.03 µg/mL | ~0.02 ppm | ~0.3 µg/g | [10][11][12] |
| LOQ | ~0.10 µg/mL | ~0.05 ppm | ~0.4 µg/g | [10][11][12] |
| Linearity (R²) | >0.999 | >0.99 | >0.999 | [8][13] |
| Precision (%RSD) | <5.0% | <10% | <15% | [9][13] |
| Accuracy (Recovery %) | 87.5-102.1% | 90-105% | 80-120% | [10][11] |
| Sample Preparation | Derivatization required. | Direct injection or headspace for volatile analytes. | Simple dilution. | [7][8][9] |
Experimental Protocols
Synthesis of this compound (2-MEMS)
Objective: To synthesize 2-MEMS from 2-methoxyethanol and methanesulfonyl chloride.
Materials:
-
2-Methoxyethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-methoxyethanol (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 2-MEMS, which can be purified by column chromatography if necessary.
Synthesis of 2-Methoxyethyl Tosylate (Alternative)
Objective: To synthesize 2-methoxyethyl tosylate from 2-methoxyethanol and p-toluenesulfonyl chloride.
Materials:
-
2-Methoxyethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-methoxyethanol (1.0 eq) in pyridine or DCM with triethylamine.[14]
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.[14]
-
Stir the reaction at room temperature until completion (monitored by TLC).[14]
-
If pyridine is used as the solvent, pour the reaction mixture into ice-cold 1 M HCl and extract with DCM. If DCM is the solvent, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[14]
GC-MS Analysis of Reaction Products
Objective: To identify and quantify 2-MEMS and its reaction byproducts in a sample matrix.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
Sample Preparation:
-
Dilute the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Inject a 1 µL aliquot into the GC-MS.
Data Analysis:
-
Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the analytes by creating a calibration curve using standards of known concentrations.
Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methanesulfonate Alkylating Agents for Researchers and Drug Development Professionals
This guide provides an objective comparison of key methanesulfonate alkylating agents, focusing on their performance, mechanisms of action, and relevant experimental data. It is designed to assist researchers, scientists, and drug development professionals in selecting and utilizing these compounds in their work.
Introduction to Methanesulfonate Alkylating Agents
Methanesulfonate esters are a class of alkylating agents widely used in cancer chemotherapy and genetic research.[1] Their primary mechanism of action involves the covalent attachment of an alkyl group to the DNA, most commonly at the N7 position of guanine. This alkylation can lead to DNA damage, including the formation of cross-links, which disrupts DNA replication and transcription, ultimately inducing cell death in rapidly dividing cells.[1][2] This guide will focus on a comparative analysis of four prominent methanesulfonate agents: Busulfan, Treosulfan, Methyl Methanesulfonate (MMS), and Ethyl Methanesulfonate (EMS).
Comparative Analysis: Busulfan vs. Treosulfan
Busulfan and Treosulfan are both utilized as conditioning agents in hematopoietic stem cell transplantation (HSCT). While structurally related, they exhibit distinct pharmacological profiles. Busulfan is a direct-acting alkylating agent, whereas Treosulfan is a prodrug that undergoes spontaneous conversion to a bifunctional alkylating agent with epoxide moieties.[3][4][5]
Performance and Efficacy
Clinical studies have demonstrated that treosulfan-based conditioning regimens can offer comparable or even superior outcomes to busulfan-based regimens in certain patient populations.
Table 1: Comparative Clinical Outcomes of Busulfan vs. Treosulfan in HSCT
| Outcome | Busulfan-based Regimen | Treosulfan-based Regimen | Key Findings | Citations |
| Overall Survival (OS) | Varies by study | Generally comparable or improved | A meta-analysis showed improved OS with treosulfan-based regimens in patients with MDS and AML. | [6] |
| Event-Free Survival (EFS) | Varies by study | Comparable | No significant difference in EFS was observed in some studies. | [6][7] |
| Non-Relapse Mortality (NRM) | 25.7% - 31.4% (at 2 years) | 26.8% - 28.8% (at 2 years) | No significant differences were observed in a large retrospective analysis. | [2][8] |
| Relapse Incidence (RI) | 21% - 31% (at 2 years) | 26% - 28% (at 2 years) | No significant differences were observed between the two agents. | [2][8] |
| Acute Graft-vs-Host Disease (aGVHD) | Higher incidence | Lower incidence | Treosulfan-based regimens were associated with a lower risk of aGVHD. | [6] |
| Chronic Graft-vs-Host Disease (cGVHD) | Comparable | Comparable | No significant difference in the incidence of cGVHD was noted. | [6] |
Experimental Protocol: Preclinical Comparison of Busulfan and Treosulfan Conditioning in a Murine Model
This protocol outlines a general procedure for comparing the efficacy and toxicity of busulfan and treosulfan conditioning regimens in mice prior to bone marrow transplantation.
Objective: To compare the myeloablative and immunosuppressive effects of busulfan and treosulfan, as well as their impact on donor cell engraftment and recipient survival.
Materials:
-
Busulfan (dissolved in a suitable vehicle, e.g., DMSO/PBS)
-
Treosulfan (dissolved in a suitable vehicle)
-
Recipient mice (e.g., C57BL/6)
-
Donor bone marrow cells from a congenic strain (e.g., expressing a different CD45 allele for tracking)
-
Sterile cages, bedding, food, and water
-
Flow cytometer and relevant antibodies for chimerism analysis
Procedure:
-
Animal Acclimatization: Acclimate recipient mice to the facility for at least one week before the experiment.
-
Conditioning Regimen:
-
Divide recipient mice into three groups: Control (vehicle only), Busulfan, and Treosulfan.
-
Administer the conditioning agents via intraperitoneal (IP) injection for a specified number of days before transplantation (e.g., daily for 2-4 days). Dosing should be optimized based on preliminary studies, for example, a total dose of busulfan at 80 mg/kg and treosulfan at a therapeutically equivalent dose.
-
-
Bone Marrow Transplantation:
-
On the day of transplantation (Day 0), harvest bone marrow cells from donor mice.
-
Inject a defined number of donor bone marrow cells (e.g., 5 x 10^6 cells) intravenously into the conditioned recipient mice.
-
-
Post-Transplantation Monitoring:
-
Monitor the mice daily for signs of toxicity, such as weight loss, hunched posture, and reduced activity.
-
Provide supportive care, including sterile housing and acidified water, to minimize infections.
-
-
Analysis of Engraftment and Hematopoietic Reconstitution:
-
At various time points post-transplantation (e.g., 4, 8, and 12 weeks), collect peripheral blood from the recipient mice.
-
Perform flow cytometry to determine the percentage of donor-derived cells (chimerism) in different hematopoietic lineages (e.g., T cells, B cells, myeloid cells) using specific cell surface markers and the congenic CD45 marker.
-
-
Toxicity Assessment:
-
At the end of the study, or if mice show signs of severe toxicity, euthanize the animals and perform a complete necropsy.
-
Collect organs (e.g., liver, lungs, kidneys) for histopathological analysis to assess for treatment-related toxicity.
-
Comparative Analysis: Methyl Methanesulfonate (MMS) vs. Ethyl Methanesulfonate (EMS)
MMS and EMS are monofunctional alkylating agents widely used as mutagens in genetic research. They differ in the alkyl group they transfer (methyl vs. ethyl), which influences their reactivity and the types of DNA lesions they induce.
Genotoxicity and Mutagenic Spectrum
Both MMS and EMS are potent mutagens, but they exhibit different preferences for the types of mutations they induce.
Table 2: Comparative Genotoxicity of MMS and EMS
| Parameter | Methyl Methanesulfonate (MMS) | Ethyl Methanesulfonate (EMS) | Key Findings | Citations |
| Primary DNA Adducts | N7-methylguanine, N3-methyladenine | O6-ethylguanine | EMS has a higher propensity to alkylate oxygen atoms in DNA bases. | [9] |
| Predominant Mutation Type | G:C to A:T transitions | G:C to A:T transitions | Both primarily induce this transition, but the underlying mechanism differs due to the primary adducts formed. | [9] |
| Mutagenic Potency in lacZ Transgenic Mice | Lower | Higher | EMS induced a higher mutant frequency in the bone marrow of lacZ transgenic mice compared to MMS at equitoxic doses. | [9] |
| HPRT Gene Mutation Frequency | Statistically significant increase at 1.25 µg/mL | Statistically significant increase at 1.40 µg/mL | MMS shows a slightly higher potency in inducing HPRT gene mutations in this specific study. | [1] |
Experimental Protocol: Ames Test for Comparative Mutagenicity of MMS and EMS
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. This protocol is adapted for comparing the mutagenicity of MMS and EMS.
Objective: To determine and compare the dose-dependent mutagenic effects of MMS and EMS using different strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)
-
Methyl Methanesulfonate (MMS)
-
Ethyl Methanesulfonate (EMS)
-
S9 fraction (for metabolic activation)
-
Top agar
-
Minimal glucose agar plates
-
Positive and negative controls
Procedure:
-
Preparation of Tester Strains: Grow overnight cultures of the S. typhimurium tester strains in nutrient broth.
-
Preparation of Test Solutions: Prepare a series of dilutions of MMS and EMS in a suitable solvent (e.g., DMSO).
-
Plate Incorporation Assay:
-
To sterile tubes, add the following in order:
-
The test chemical solution (MMS or EMS at various concentrations).
-
The S. typhimurium tester strain culture.
-
S9 mix (for assays with metabolic activation) or phosphate buffer (for assays without metabolic activation).
-
-
Add molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
Data Analysis: Compare the number of revertant colonies induced by MMS and EMS across the different concentrations and tester strains to assess their relative mutagenic potency.
Signaling Pathways and Mechanisms of Action
Methanesulfonate alkylating agents trigger the DNA Damage Response (DDR) pathway, a complex network of signaling cascades that sense DNA lesions, signal their presence, and promote their repair.
DNA Damage Response Pathway
Upon DNA alkylation by methanesulfonates, sensor proteins like the MRN complex (MRE11-RAD50-NBS1) and RPA (Replication Protein A) recognize the DNA lesions. This leads to the activation of transducer kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases then phosphorylate a range of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53.[10] Activation of these effectors orchestrates cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, induces apoptosis.
Experimental Workflow: Investigating DNA Damage Response
A typical workflow to investigate the cellular response to methanesulfonate-induced DNA damage is outlined below.
Conclusion
The selection of a methanesulfonate alkylating agent depends on the specific application. For clinical use in HSCT, treosulfan presents a promising alternative to busulfan, potentially offering a better safety profile with comparable or improved efficacy. In a research context, MMS and EMS are invaluable tools for inducing mutations, with their distinct mutagenic signatures allowing for targeted genetic studies. A thorough understanding of their mechanisms of action and the cellular responses they elicit is crucial for their effective and safe use in both clinical and research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Table 3, Key Characteristics of Treosulfan and Busulfan - Treosulfan (Trecondyv) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. What is the mechanism of Treosulfan? [synapse.patsnap.com]
- 6. Frontiers | Long-Term Outcomes of Treosulfan- vs. Busulfan-Based Conditioning Regimen for Patients With Myelodysplastic Syndrome and Acute Myeloid Leukemia Before Hematopoietic Cell Transplantation: A Systematic Review and Meta-Analysis [frontiersin.org]
- 7. Busulfan- vs. treosulfan-based conditioning for allo-HSCT for pediatric ALL [astct.org]
- 8. air.uniud.it [air.uniud.it]
- 9. A comparison of the genotoxicity of ethylnitrosourea and ethyl methanesulfonate in lacZ transgenic mice (Muta Mouse) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 2-Methoxyethyl Methanesulfonate
For Immediate Implementation by Laboratory Professionals
In the fast-paced world of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methoxyethyl methanesulfonate, a potent alkylating agent. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat and closed-toe shoes.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₄H₁₀O₄S |
| Molar Mass | 154.18 g/mol |
| Boiling Point | 126 °C at 1.6 kPa |
| Relative Density | 1.25 |
Disposal Pathways: A Two-Pronged Approach
There are two primary pathways for the proper disposal of this compound: in-laboratory chemical degradation and licensed hazardous waste disposal. The choice of method will depend on the quantity of waste, available facilities, and institutional policies.
In-Laboratory Chemical Degradation
For small quantities of this compound, chemical degradation to a less hazardous substance is a viable option. This procedure is based on the known reactivity of similar alkylating agents with sodium thiosulfate.
Experimental Protocol: Degradation of this compound with Sodium Thiosulfate
Objective: To neutralize the alkylating activity of this compound via nucleophilic substitution with sodium thiosulfate.
Materials:
-
This compound waste
-
Sodium thiosulfate (Na₂S₂O₃)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) for pH adjustment
-
pH paper or pH meter
-
Stir plate and stir bar
-
Appropriate glass reaction vessel (e.g., Erlenmeyer flask)
Procedure:
-
Preparation of Thiosulfate Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate. For every 1 gram of this compound waste, a significant molar excess of sodium thiosulfate is recommended. A 5 to 10-fold molar excess is a conservative starting point.
-
Reaction Setup: In a suitable reaction vessel within a chemical fume hood, add the this compound waste.
-
Neutralization Reaction: Slowly add the 10% sodium thiosulfate solution to the this compound waste while stirring continuously. The reaction is expected to be exothermic; control the rate of addition to maintain a safe temperature.
-
pH Adjustment: Monitor the pH of the reaction mixture. If the solution becomes acidic, add sodium bicarbonate to maintain a neutral to slightly basic pH (pH 7-9).
-
Reaction Time and Temperature: Allow the reaction to proceed at room temperature with continuous stirring for a minimum of 24 hours to ensure complete degradation.
-
Verification (Recommended): Before final disposal, it is highly recommended to verify the absence of the starting material using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Final Disposal of Treated Waste: Once the degradation is confirmed, the resulting solution can typically be disposed of as non-hazardous chemical waste, in accordance with local regulations.
Caution: This is a general protocol and should be validated on a small scale before being applied to larger quantities of waste.
Licensed Hazardous Waste Disposal
For larger quantities of this compound or when in-laboratory treatment is not feasible, disposal via a licensed hazardous waste contractor is mandatory.
Step-by-Step Procedure for Hazardous Waste Disposal:
-
Waste Determination: While there is no specific U or P-list RCRA code for this compound, it should be treated as a hazardous waste due to its characteristic toxicity as an alkylating agent. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.
-
Containerization:
-
Collect all this compound waste (pure substance, contaminated labware, and cleaning materials) in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be in good condition, with a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste."
-
Identify the contents as "this compound."
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date of waste accumulation.
-
-
Segregation:
-
Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Segregate the container from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
-
Spill and Decontamination Procedures
In the event of a spill, immediately evacuate the area and alert your supervisor and EHS department. Only trained personnel with appropriate PPE should perform the cleanup.
Decontamination of Surfaces:
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Wipe the contaminated area with a solution of sodium thiosulfate (10% w/v) to neutralize any remaining residue.
-
Follow with a wash using soap and water.
-
Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A logical workflow for the safe disposal of this compound.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methoxyethyl Methanesulfonate
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-Methoxyethyl methanesulfonate, a potent alkylating agent requiring stringent safety measures. Adherence to these procedures is paramount for the protection of all laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive Personal Protective Equipment (PPE) ensemble is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Respiratory Protection | A full-face respirator with a combination organic vapor/P100 cartridge is recommended.[1][2] | Protects against inhalation of vapors and potentially harmful aerosols. The P100 filter provides protection against any particulate matter. |
| Hand Protection | Double gloving with a thicker, chemical-resistant outer glove (e.g., Butyl rubber or Viton) over a standard nitrile inner glove is required. Regularly inspect gloves for any signs of degradation or perforation. | Provides robust protection against skin contact. The inner glove offers secondary protection in case of a breach of the outer glove. |
| Eye Protection | A full-face respirator provides integrated eye protection. If a half-mask respirator is used, chemical splash goggles and a face shield are mandatory.[3] | Protects eyes from splashes and vapors. |
| Skin and Body Protection | A disposable, chemical-resistant laboratory coat or coveralls should be worn over personal clothing.[3] Protective boots are also required.[3] | Prevents contamination of personal clothing and skin. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Follow these procedural steps diligently to ensure the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the container in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents.[3] The storage area should be clearly labeled with the chemical name and associated hazards.
Preparation and Use
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Pre-use Check: Before handling, ensure that all necessary PPE is readily available and in good condition. Verify the functionality of the fume hood.
-
Handling: Use only the minimum amount of the chemical required for the experiment. Avoid generating aerosols or vapors.[3]
-
Post-use: After use, securely close the container and decontaminate all surfaces and equipment.
Spill Response Plan: Immediate Actions for Containment and Cleanup
In the event of a spill, immediate and decisive action is critical to mitigate exposure and environmental contamination.
Immediate Actions
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify colleagues and the laboratory supervisor.
-
Isolate: If safe to do so, prevent the spread of the spill by using absorbent materials to create a dike around the spill.
Cleanup Procedure
-
PPE: Don the appropriate PPE as outlined in the table above before attempting any cleanup.
-
Absorption: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to absorb the chemical.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area using a suitable solution (see Disposal Plan for details).
Disposal Plan: Ensuring Safe Inactivation and Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential long-term health risks.
Decontamination of Equipment and Surfaces
-
Solution: Prepare a decontamination solution of 10% sodium thiosulfate or a solution of sodium dodecyl sulphate/isopropanol.[4]
-
Procedure: Thoroughly wipe down all contaminated surfaces and equipment with the decontamination solution. Allow for a sufficient contact time (at least 30 minutes) before rinsing with water.
Waste Disposal
-
Inactivation: Unused or waste this compound should be inactivated before disposal. This can be achieved through controlled hydrolysis by adding it to a solution of sodium hydroxide. This process should only be carried out by trained personnel in a chemical fume hood.
-
Waste Collection: All contaminated materials, including used PPE, absorbent materials from spills, and inactivated chemical waste, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Final Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Spill Response Logic
This diagram outlines the decision-making process in the event of a spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
